GSK215083
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H20FN3O2S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-8-10-24(11-9-23)19-7-2-4-15-12-18(14-22-20(15)19)27(25,26)17-6-3-5-16(21)13-17/h2-7,12-14H,8-11H2,1H3 |
InChIキー |
PXVJEDOZGDZJQY-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions of GSK215083: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK215083 is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. In its radiolabeled form, [11C]this compound, it serves as a critical tool in neuroscience research, enabling the in vivo visualization and quantification of these receptors in the brain using Positron Emission Tomography (PET). This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interactions with its primary targets, the downstream signaling pathways, and the experimental methodologies used to characterize these interactions.
Core Mechanism of Action: Dual Antagonism of 5-HT6 and 5-HT2A Receptors
This compound exhibits a potent and selective antagonism at two key serotonin receptors: 5-HT6 and 5-HT2A. In PET imaging studies, [11C]this compound has demonstrated selectivity for 5-HT6 receptors in the striatum and for 5-HT2A receptors in the cortex.[1][2] This dual-target profile makes it a valuable research tool for investigating the roles of these receptors in various neurological and psychiatric conditions, including schizophrenia and Alzheimer's disease.
Quantitative Data Summary
The binding affinity and density of this compound for its target receptors have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | 5-HT6 | 0.16 nM | Human | [3] |
| 5-HT2A | 0.79 nM | Human | [1] | |
| Receptor Density (Bmax) | 5-HT6 | 215 ± 41 fmol/mg protein | Human Striatum | [1] |
| 5-HT2A | 128.5 fmol/mg protein | Human Striatum | [1] | |
| Lipophilicity (Log D) | - | 2.25 ± 0.11 | - | [1] |
Table 1: In Vitro Binding Characteristics of this compound.
| Treatment | Receptor | Brain Region | Occupancy | Species | Reference |
| Olanzapine (3mg/kg) | 5-HT6 | Brain | 88% | Rat | [4] |
| Clozapine (30mg/kg) | 5-HT6 | Brain | 97% | Rat | [4] |
| Chlorpromazine (30mg/kg) | 5-HT6 | Brain | 81% | Rat | [4] |
| Olanzapine | 5-HT6 & 5-HT2A | Ventral Striatum, Putamen, Caudate, Frontal Cortex | 53%-95% lower BPND vs. controls | Human | [5] |
| Risperidone | 5-HT2A | Frontal Cortex | Significantly lower BPND vs. controls | Human | [5] |
Table 2: Receptor Occupancy Studies Utilizing [11C]this compound or related methods.
Signaling Pathways
This compound, as an antagonist, blocks the downstream signaling cascades initiated by the binding of the endogenous ligand, serotonin, to 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Signaling
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, it is also capable of signaling through alternative pathways, including Gq protein coupling and interactions with various intracellular proteins such as Fyn, Jab1, mTOR, and Cdk5. By blocking these pathways, 5-HT6 receptor antagonists like this compound can influence a range of cellular processes, including gene expression and neuronal excitability.
Diagram of the 5-HT6 receptor signaling pathways.
5-HT2A Receptor Signaling
The 5-HT2A receptor is predominantly coupled to the Gq/G11 alpha subunit of G proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2A receptor can also signal through other pathways, including those involving phospholipase A2 (PLA2) and phospholipase D (PLD). This compound acts by blocking these signaling cascades.
Diagram of the 5-HT2A receptor signaling pathway.
Experimental Protocols
The characterization of this compound and its mechanism of action relies on a variety of sophisticated experimental techniques.
In Vitro Binding Assays
Objective: To determine the binding affinity (Ki) and density (Bmax) of this compound for 5-HT6 and 5-HT2A receptors.
Methodology:
-
Tissue Preparation: Post-mortem human brain tissue (e.g., striatum for 5-HT6, cortex for 5-HT2A) is homogenized in a suitable buffer.
-
Radioligand Binding: The tissue homogenates are incubated with increasing concentrations of [3H]this compound (or another suitable radioligand) in the presence or absence of a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). Competition binding data, where various concentrations of unlabeled this compound compete with a fixed concentration of a known radioligand, are analyzed to calculate the Ki (inhibitory constant).
[11C]this compound PET Imaging
Objective: To measure the in vivo availability and occupancy of 5-HT6 and 5-HT2A receptors in the brain.
Methodology:
-
Radiolabeling: this compound is radiolabeled with Carbon-11 ([11C]) via methylation of a precursor molecule.[3] The synthesis typically takes around 40 minutes with a radiochemical yield of approximately 35%.[3]
-
Subject Preparation: Human or animal subjects are positioned in a PET scanner. For human studies, a low-dose CT scan is often performed for attenuation correction.
-
Radiotracer Administration: A bolus of [11C]this compound is administered intravenously.
-
PET Data Acquisition: Dynamic PET data are acquired over a period of 90-120 minutes. The data is typically collected in a series of time frames of increasing duration.[6]
-
Data Reconstruction and Analysis: The raw PET data are corrected for factors such as attenuation, scatter, and radioactive decay, and then reconstructed into a series of 3D images.
-
Kinetic Modeling: Time-activity curves are generated for various brain regions of interest. These curves are then analyzed using kinetic models (e.g., multilinear analysis-1 (MA1) or the simplified reference tissue model) to estimate the binding potential (BPND), a measure of receptor availability. The cerebellum is often used as a reference region due to its low density of 5-HT6 and 5-HT2A receptors.[5]
-
Receptor Occupancy Studies: To measure receptor occupancy by a drug, PET scans are performed before and after drug administration. The percentage change in BPND is used to calculate the receptor occupancy.
Workflow for a typical [11C]this compound PET imaging study.
Conclusion
This compound is a potent dual antagonist of 5-HT6 and 5-HT2A receptors, and its radiolabeled form, [11C]this compound, is an invaluable tool for in vivo neuroreceptor imaging. Understanding its mechanism of action, binding characteristics, and the signaling pathways it modulates is crucial for interpreting data from PET studies and for the development of novel therapeutics targeting the serotonergic system. The detailed experimental protocols outlined in this guide provide a framework for the rigorous scientific investigation of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
An In-Depth Technical Guide to GSK215083: A Potent 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK215083 is a high-affinity, selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor almost exclusively expressed in the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its binding characteristics, functional antagonism, and the underlying mechanisms of action that position it as a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction to this compound and the 5-HT6 Receptor
The 5-HT6 receptor is a compelling target for drug discovery due to its specific localization in brain regions integral to cognition and memory, such as the hippocampus and cortex.[1] It is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation.[2] The therapeutic potential of 5-HT6 receptor antagonists stems from their ability to modulate multiple neurotransmitter systems. Blockade of these receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, pathways critically involved in learning and memory.[3]
This compound has emerged as a significant research tool and potential therapeutic candidate due to its potent and selective antagonism of the 5-HT6 receptor.[4][5] Its favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, make it suitable for both in vitro and in vivo investigations.[4] Furthermore, its radiolabeled form, [11C]this compound, is utilized as a positron emission tomography (PET) ligand for in vivo imaging and receptor occupancy studies in the human brain.[1][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and selectivity.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target Receptor | Species | Ki (nM) | pKi | Reference |
| 5-HT6 | Human | 0.16 | 9.8 | [4][5] |
| 5-HT2A | Human | 0.79 | - | [4] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pKi: The negative logarithm of the Ki value.
Mechanism of Action
The procognitive effects of 5-HT6 receptor antagonists like this compound are primarily attributed to their ability to disinhibit the release of key neurotransmitters involved in cognitive processes.
Modulation of Cholinergic and Glutamatergic Systems
Antagonism of 5-HT6 receptors leads to a decrease in the activity of GABAergic interneurons. This reduction in inhibitory GABAergic tone results in the disinhibition and subsequent increased release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory.[3] This enhancement of cholinergic and glutamatergic neurotransmission is a key mechanism underlying the potential cognitive-enhancing properties of 5-HT6 receptor antagonists.
Figure 1. Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation.
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is adapted from standard procedures for 5-HT6 receptor binding assays and is suitable for determining the binding affinity (Ki) of compounds like this compound.
Objective: To determine the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT6 antagonist (e.g., methiothepin).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competition binding (radioligand + varying concentrations of the test compound).
-
Incubation: To each well, add the following in order:
-
Assay buffer.
-
Membrane preparation (typically 25 µg of protein per well).
-
For non-specific binding wells, add the non-specific control (e.g., 5 µM methiothepin).
-
For competition binding wells, add serial dilutions of this compound.
-
Add the radioligand (e.g., [3H]-LSD at a final concentration of 2.5-10.0 nM).[4]
-
-
Incubate the plate at 37°C for 60 minutes.[4]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2. Workflow for the radioligand binding assay.
cAMP Functional Antagonist Assay
This protocol describes a method to determine the functional potency (e.g., IC50 or pA2) of this compound as a 5-HT6 receptor antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Objective: To quantify the antagonist activity of a test compound at the 5-HT6 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT) or another suitable 5-HT6 receptor agonist.
-
Test Compound: this compound.
-
Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[7]
-
Forskolin (optional): To amplify the cAMP signal.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Preparation: Culture the cells to approximately 80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Antagonist Pre-incubation: Dispense the cell suspension into the wells of the assay plate. Add serial dilutions of this compound to the appropriate wells and pre-incubate for 15 minutes at room temperature.[7]
-
Agonist Stimulation: Add the 5-HT6 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the basal control. If using forskolin, it can be added simultaneously with the agonist.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[7]
-
cAMP Detection: Stop the reaction and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-stimulated cAMP response. The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.[8]
Figure 3. Workflow for the cAMP functional antagonist assay.
In Vivo Applications
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist with well-characterized in vitro binding properties. Its mechanism of action, involving the modulation of cholinergic and glutamatergic systems, provides a strong basis for its potential as a cognitive enhancer. The availability of detailed experimental protocols and its successful application in in vivo PET imaging studies make this compound an invaluable tool for researchers in the field of neuroscience and for professionals involved in the development of novel therapeutics for cognitive disorders. Further investigation into its in vivo efficacy in animal models of cognition is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. GloSensor™ cAMP Assay Protocol [promega.sg]
- 3. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [<sup>11</sup>C]this compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
In Vitro Characterization of GSK215083: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GSK215083, a high-affinity ligand for the serotonin (B10506) 6 (5-HT6) receptor, which also exhibits significant affinity for the 5-HT2A receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.
Data Presentation: Binding Affinity and Selectivity
This compound has been extensively characterized for its binding properties to human serotonin receptors. The following tables summarize the quantitative data from various in vitro binding assays.
Table 1: Binding Affinity of this compound for Human 5-HT6 and 5-HT2A Receptors
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| 5-HT6 | 0.16 |
| 5-HT2A | 0.79 |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| 5-HT6 | 0.16 |
| 5-HT2A | 0.79 |
| Other Serotonin Receptors | Lower affinity (specific Ki values not consistently reported in literature) |
| Other GPCRs | Lower affinity |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of in vitro findings. Below are methodologies for key experiments typically employed in the characterization of ligands like this compound.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its target receptor.[1][2]
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for 5-HT6 and 5-HT2A receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing human 5-HT6 or 5-HT2A receptors).
-
Radiolabeled ligand (e.g., [3H]LSD for 5-HT2A, [3H]SB-258585 for 5-HT6).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography (General Protocol)
This technique is used to visualize the distribution and density of receptors in tissue sections.
Objective: To map the anatomical distribution of 5-HT6 and 5-HT2A receptors that bind this compound in brain tissue.
Materials:
-
Frozen brain tissue sections (e.g., from human, non-human primate, or pig).[3]
-
Radiolabeled this compound (e.g., [11C]this compound).
-
Incubation buffer.
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Tissue Preparation: Mount thin (e.g., 20 µm) cryostat sections of the brain onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with a solution containing radiolabeled this compound. To determine non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of a competing non-radiolabeled ligand.
-
Washing: Wash the slides in cold buffer to remove unbound radioligand.
-
Drying: Dry the slides rapidly.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the density of binding sites in different brain regions.
Signaling Pathways and Experimental Workflows
The interaction of this compound with 5-HT6 and 5-HT2A receptors initiates distinct intracellular signaling cascades.
5-HT6 Receptor Signaling
The 5-HT6 receptor is canonically coupled to Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5][6] However, it can also signal through Gs-independent pathways, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway via Fyn tyrosine kinase.[7]
Caption: 5-HT6 receptor signaling pathways initiated by this compound.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to Gq/11 protein, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The 5-HT2A receptor can also engage β-arrestin-dependent signaling pathways.[8]
Caption: 5-HT2A receptor signaling pathways initiated by this compound.
Experimental Workflow for Functional Assays
Functional assays are necessary to determine the efficacy of this compound as an agonist, antagonist, or inverse agonist at its target receptors.
Caption: General workflow for in vitro functional characterization of this compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. 5-HT2A_receptor [bionity.com]
The In Vivo Profile of GSK215083: A Technical Overview of its Application in Preclinical and Clinical Research
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical and clinical in vivo studies involving GSK215083. Primarily utilized as a positron emission tomography (PET) radioligand, [11C]this compound has emerged as a critical tool for investigating the serotonergic system, specifically the 5-HT6 and 5-HT2A receptors, in the living brain. This document is intended for researchers, scientists, and drug development professionals interested in the application of this novel radiotracer in neuroscience research.
Introduction to this compound
This compound is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. In its radiolabeled form, [11C]this compound, it serves as a valuable in vivo imaging tool. Preclinical and clinical studies have demonstrated its selectivity for 5-HT6 receptors in the striatum and 5-HT2A receptors in the cortex, allowing for the quantitative assessment of the availability of these receptors in various physiological and pathological states.[1][2]
Mechanism of Action and Receptor Selectivity
The utility of [11C]this compound as a research tool is grounded in its specific binding to 5-HT6 and 5-HT2A receptors. These receptors are implicated in a range of neuropsychiatric disorders, including schizophrenia and cognitive impairment.[1] The ability to differentially measure the occupancy of these two receptor subtypes in distinct brain regions provides a powerful method for studying the mechanism of action of novel and existing antipsychotic drugs.
Preclinical and Clinical In Vivo Studies
To date, the primary application of [11C]this compound in in vivo studies has been to probe the effects of other medications on the 5-HT6 and 5-HT2A receptors. A key study investigated the receptor availability in schizophrenia patients treated with various second-generation antipsychotics compared to healthy controls.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative clinical study utilizing [11C]this compound PET imaging. The data presented is the non-displaceable binding potential (BPND), which is an indicator of receptor availability.
| Brain Region | Antipsychotic | Change in BPND vs. Healthy Controls | Significance |
| Ventral Striatum | Olanzapine | 53% - 95% lower | Significant |
| Putamen | Olanzapine | 53% - 95% lower | Significant |
| Caudate | Olanzapine | 53% - 95% lower | Significant |
| Frontal Cortex | Olanzapine | 53% - 95% lower | Significant |
| Frontal Cortex | Risperidone | Significantly lower | Significant |
Table 1: Summary of changes in 5-HT6 and 5-HT2A receptor availability in schizophrenia patients treated with antipsychotics, as measured by [11C]this compound PET.[1][2]
Experimental Protocols
The methodologies employed in these in vivo imaging studies are crucial for the accurate interpretation of the data. Below is a detailed protocol for a typical clinical PET study with [11C]this compound.
3.2.1. Study Population
-
Patient Group: Diagnosed with schizophrenia (n=9 in a key study), treated with antipsychotics such as olanzapine, risperidone, aripiprazole, or quetiapine (B1663577) for at least 7 days.[1][2]
-
Control Group: Unmedicated, age-matched healthy individuals (n=9 in the same study).[1]
3.2.2. PET Imaging Protocol
-
Radiotracer Administration: Intravenous injection of [11C]this compound.
-
Scanning: Dynamic PET scans acquired using a high-resolution scanner (e.g., HR+ PET scanner). Scans are often performed at presumed steady-state trough and peak serum levels of the antipsychotic treatment.[1][2]
-
Data Acquisition: Time-activity curves are generated for various regions of interest within the brain.[1][2]
3.2.3. Data Analysis
-
Kinetic Modeling: Time-activity curves are fitted using a multilinear analysis-1 (MA1) model.[1][2]
-
Outcome Measure: The regional non-displaceable binding potential (BPND) is calculated. The cerebellum is typically used as the reference region due to its low density of 5-HT6 and 5-HT2A receptors.[1][2]
-
Correction: Partial volume effect correction is applied to the BPND values to account for the limited spatial resolution of PET imaging.[1][2]
Conclusion and Future Directions
The available in vivo data robustly support the use of [11C]this compound as a selective radioligand for imaging 5-HT6 and 5-HT2A receptors. It has proven instrumental in elucidating the in vivo receptor occupancy profiles of various antipsychotic medications. While there is a lack of public information on the preclinical therapeutic development of this compound itself, its application as an imaging tool continues to provide valuable insights into the neurobiology of psychiatric disorders and the mechanisms of psychotropic drug action. Future research employing [11C]this compound may focus on other neurological conditions where the 5-HT6 and 5-HT2A receptors are implicated, and in the early-phase clinical development of novel compounds targeting these receptors.
References
- 1. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic rescue of motivational deficit in an animal model of the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK215083 for Investigating Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GSK215083, a high-affinity radioligand for the serotonin (B10506) 5-HT6 and 5-HT2A receptors, and its application in the investigation of cognitive disorders. This compound serves as a critical tool in Positron Emission Tomography (PET) imaging to elucidate the role of these serotonergic receptors in the pathophysiology of cognitive impairments associated with conditions such as schizophrenia and Alzheimer's disease.
Introduction to this compound
This compound is a potent antagonist with sub-nanomolar affinity for both the 5-HT6 and 5-HT2A receptors. Its favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, make it an ideal candidate for use as a PET radioligand when labeled with carbon-11 (B1219553) ([11C]this compound). This allows for the in vivo visualization and quantification of 5-HT6 and 5-HT2A receptor density and occupancy in the human brain.[1][2] The differential distribution of these receptors—with 5-HT6 receptors concentrated in the striatum and 5-HT2A receptors more abundant in the cortex—allows for their distinct assessment using [11C]this compound PET imaging.[1][3]
The investigation of these receptors is paramount in cognitive research. The 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a key target for cognitive enhancement.[4][5] Preclinical studies have consistently demonstrated that antagonism of the 5-HT6 receptor can improve performance in various learning and memory paradigms.[5][6] The 5-HT2A receptor is also widely distributed in brain regions crucial for learning and cognition, and its modulation is a key mechanism of action for several psychotropic medications.[7]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the binding of the endogenous neurotransmitter serotonin to 5-HT6 and 5-HT2A receptors. Understanding the downstream signaling cascades of these receptors is crucial for interpreting the consequences of their blockade in the context of cognitive function.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gαs), which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[8][9] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[10] The 5-HT6 receptor has also been shown to engage other signaling pathways, including the mTOR pathway and the Fyn-tyrosine kinase pathway, which are implicated in synaptic plasticity and memory.[4][11] Blockade of the 5-HT6 receptor is thought to enhance cognitive function by modulating the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate.[6][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Serotonin 5-HT2A Receptor in Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 5-HT6 Receptors in Alzheimer's Disease Studied with GSK215083
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by significant cognitive decline.[1] Pathophysiological hallmarks include disruptions in multiple neurotransmitter systems, with the serotonergic system being a key area of research.[1] The 5-hydroxytryptamine-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS) in regions vital for cognition like the hippocampus and cortex, has emerged as a promising therapeutic target.[1][2][3] Antagonism of this receptor is hypothesized to improve cognitive function by modulating downstream cholinergic and glutamatergic pathways.[1][4][5] GSK215083 is a potent and selective 5-HT6 receptor antagonist developed for studying this target.[6] This guide provides a technical overview of the 5-HT6 receptor's role in AD, focusing on data generated with the investigative tool this compound. It covers the compound's pharmacological profile, the receptor's signaling mechanisms, and detailed preclinical experimental protocols.
Pharmacological Profile of this compound
This compound is a synthetic organic compound designed as a high-affinity antagonist for the 5-HT6 receptor.[6] Its lipophilic nature (log D = 2.25 ± 0.11) suggests good potential for blood-brain barrier penetration, a critical feature for a CNS-acting agent.[7] While highly potent at the 5-HT6 receptor, it also exhibits subnanomolar affinity for the 5-HT2A receptor, which must be considered when interpreting data, particularly in cortical regions where 5-HT2A receptors are abundant.[7][8] However, the distinct anatomical distributions of 5-HT6 (predominantly striatal) and 5-HT2A (predominantly cortical) receptors allow for in vivo discrimination.[8][9]
Table 1: In Vitro Binding Affinity of this compound Summarizes the binding affinities (Ki) of this compound for human serotonin (B10506) receptor subtypes. Data derived from competition studies on recombinant cell lines.
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 5-HT6 | 0.16 | [7][8] |
| 5-HT2A | 0.79 | [7][8] |
| 5-HT2C | 4.94 | [7] |
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) primarily known for its canonical signaling through a Gαs protein, leading to the activation of adenylyl cyclase (AC).[2][10] This action catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[10] However, the receptor's functionality is more complex, involving several other signaling cascades that can be engaged depending on cellular context.[2][3][4]
Key signaling pathways include:
-
Gs/cAMP/PKA Pathway: The canonical pathway where receptor activation stimulates cAMP production.[2][10]
-
Fyn Kinase Pathway: The C-terminus of the 5-HT6 receptor can directly interact with the Fyn tyrosine kinase, leading to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) cascade, which is implicated in neuronal plasticity.[10][11]
-
mTOR Pathway: The 5-HT6 receptor can engage the mTOR pathway, which is linked to its role in cognition.[2][3]
-
Cdk5 Pathway: In an agonist-independent manner, the receptor can activate the Cdk5 signaling pathway, which is crucial for neuronal migration and neurite growth.[3]
As an antagonist, this compound blocks the initial binding of serotonin to the 5-HT6 receptor, thereby inhibiting the activation of these downstream signaling cascades.
Caption: 5-HT6 receptor signaling cascade and point of inhibition by this compound.
Mechanism of Pro-Cognitive Action
Blockade of 5-HT6 receptors by antagonists like this compound is proposed to enhance cognitive performance primarily by modulating other neurotransmitter systems critical for learning and memory.[1] This action is not a direct effect but rather a secondary consequence of inhibiting 5-HT6 receptor function on certain neuronal populations.
-
Cholinergic System: 5-HT6 receptor antagonists have been shown to increase the release of acetylcholine (B1216132) in brain regions like the cortex and hippocampus.[4][5] The cholinergic system is known to be severely compromised in Alzheimer's disease, and enhancing its function is a key therapeutic strategy.[12][13]
-
Glutamatergic System: These antagonists also facilitate the release of glutamate.[5][14] The glutamatergic system is fundamental to synaptic plasticity, a cellular correlate of learning and memory.[15][16]
By disinhibiting these excitatory pathways, 5-HT6 antagonists are thought to restore a neurochemical balance that is disrupted in AD, thereby improving cognitive processes.[1]
Caption: Downstream effects of 5-HT6 receptor antagonism on neurotransmitter systems.
Detailed Experimental Protocols
Preclinical evaluation of compounds like this compound relies on robust and reproducible behavioral assays to assess cognitive function in animal models of disease. The Novel Object Recognition (NOR) task is a widely used assay for this purpose.
Novel Object Recognition (NOR) Task in Rats
The NOR task leverages the innate tendency of rodents to explore novel items more than familiar ones, providing a measure of recognition memory.[17][18]
Objective: To assess the effects of this compound on recognition memory in a rat model of cognitive impairment.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm), uniformly lit.
-
A variety of objects differing in shape, color, and texture, but of similar size. Objects should be heavy enough to not be displaced by the animals.
-
This compound solution and vehicle control.
-
Video recording and analysis software.
Procedure: The protocol consists of three phases: habituation, familiarization (Trial 1), and testing (Trial 2).[19]
-
Habituation Phase (Days 1-2):
-
Drug Administration:
-
This compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before Trial 1 (e.g., 60 minutes prior). Dosing will depend on pharmacokinetic studies.
-
-
Familiarization Phase (Trial 1):
-
Two identical objects (A + A) are placed in opposite corners of the arena.[19]
-
A rat is placed in the arena, midway along the wall opposite the objects, and allowed to explore freely for a set period (e.g., 3-5 minutes).[19][20]
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being directed at the object within a 2 cm distance.
-
-
Inter-Trial Interval (ITI):
-
Test Phase (Trial 2):
-
One of the familiar objects is replaced with a novel object (A + B). The position of the novel object is counterbalanced across animals to avoid place preference.[18][19]
-
The rat is returned to the arena and allowed to explore for 3-5 minutes.
-
The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.
-
Data Analysis:
-
A Discrimination Index (DI) is calculated: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the DI between the this compound-treated group and the vehicle control group.
Caption: Step-by-step workflow for the Novel Object Recognition behavioral assay.
Summary of Preclinical Findings
Preclinical studies consistently demonstrate that the blockade of 5-HT6 receptors by selective antagonists can improve cognitive performance in a wide range of animal models relevant to Alzheimer's disease.[1] These studies show that antagonists can reverse cognitive deficits induced by scopolamine (B1681570) (a muscarinic antagonist) or by natural aging. While specific data for this compound in AD models is proprietary, the compound's profile fits within the broader class of 5-HT6 antagonists that have shown efficacy. Another well-studied 5-HT6 antagonist, SB-742457, has demonstrated positive effects in early clinical trials with AD patients.[4]
Table 2: Representative Preclinical Efficacy Data for 5-HT6 Antagonists This table conceptualizes the expected outcomes from a study using a compound like this compound in the NOR task with a cognitively impaired animal model (e.g., scopolamine-induced amnesia).
| Treatment Group | N | Mean Exploration Time (s) - T1 | Mean Exploration Time (s) - T2 (Familiar) | Mean Exploration Time (s) - T2 (Novel) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 12 | 25.2 | 8.5 | 20.1 | 0.41 ± 0.05 |
| Vehicle + Scopolamine | 12 | 24.8 | 14.2 | 15.1 | 0.03 ± 0.04* |
| This compound (10 mg/kg) + Scopolamine | 12 | 25.5 | 9.1 | 18.9 | 0.35 ± 0.06# |
\p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine*
Conclusion
The 5-HT6 receptor remains a compelling target for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[1][4][21] The antagonist this compound serves as a valuable pharmacological tool for elucidating the complex signaling and neurochemical mechanisms governed by this receptor. Its high affinity and selectivity, combined with brain penetrance, make it suitable for both in vitro and in vivo studies.[7][6] Preclinical data from the broader class of 5-HT6 antagonists strongly support the hypothesis that blocking this receptor enhances cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.[1][5] Despite the failure of some 5-HT6 antagonists in late-stage clinical trials, the underlying mechanism remains a valid and important area of investigation for developing novel AD therapies.[5][14] Further research is warranted to fully understand the receptor's complex signaling and to optimize the therapeutic potential of its ligands.[5]
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [<sup>11</sup>C]this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Preclinical and clinical issues in Alzheimer's disease drug research and development [frontiersin.org]
- 13. The cognitive psychopharmacology of Alzheimer's disease: focus on cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
- 15. Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamatergic neurotransmission involves structural and clinical deficits of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serotonin 5-HT6 Receptor Antagonists in Alzheimer's Disease: Therapeutic Rationale and Current Development Status - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of GSK215083: A 5-HT6 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK215083 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system and implicated in cognitive processes. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of this compound. The document details its chemical properties, in vitro and in vivo pharmacology, pharmacokinetic profile, and its application as a positron emission tomography (PET) radioligand for imaging 5-HT6 receptors in the human brain. Experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate a deeper understanding of this important research tool and potential therapeutic agent.
Introduction
The serotonin 6 (5-HT6) receptor has emerged as a promising target for the treatment of cognitive impairment associated with neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease. Antagonism of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory. This compound was developed as a high-affinity antagonist for the 5-HT6 receptor to investigate its role in cognitive function and to serve as a tool for in vivo imaging.
Chemical Properties and Synthesis
This compound, with the chemical name 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline, is a synthetic organic molecule.[1] Its structure is characterized by a quinoline (B57606) core, a fluorophenylsulfonyl group, and a methylpiperazine moiety.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |
| Molecular Formula | C20H20FN3O2S |
| Molecular Weight | 385.46 g/mol |
| CAS Number | 887923-36-6 |
| Appearance | Solid |
The synthesis of this compound involves a multi-step process. While the specific details of the proprietary synthesis by GlaxoSmithKline are not publicly available, the general synthesis of similar quinoline derivatives often involves the construction of the quinoline core followed by the introduction of the sulfonyl and piperazine (B1678402) side chains through standard coupling reactions. The radiosynthesis of [11C]this compound for PET studies is achieved by the methylation of a desmethyl precursor using [11C]methyl iodide.
In Vitro Pharmacology
Receptor Binding Affinity
This compound exhibits high affinity for the human 5-HT6 receptor with a Ki value in the sub-nanomolar range. It also displays high affinity for the 5-HT2A receptor. The binding affinities for a range of other receptors, transporters, and ion channels have been characterized to determine its selectivity profile.
Table 2: In Vitro Binding Profile of this compound
| Target | Ki (nM) |
| 5-HT6 | 0.16 |
| 5-HT2A | 0.87 |
| 5-HT1A | >1000 |
| 5-HT1B | >1000 |
| 5-HT1D | >1000 |
| 5-HT2B | 130 |
| 5-HT2C | 250 |
| 5-HT3 | >1000 |
| 5-HT4 | >1000 |
| 5-HT5a | 500 |
| 5-HT7 | 120 |
| D1 | >1000 |
| D2 | 320 |
| D3 | 400 |
| α1-adrenergic | 180 |
| α2-adrenergic | >1000 |
| H1 | 200 |
| Muscarinic M1-M5 | >1000 |
| SERT | >1000 |
| NET | >1000 |
| DAT | >1000 |
Data sourced from publicly available information and may be a composite from multiple studies.
Functional Activity
This compound acts as an antagonist at the 5-HT6 receptor. This has been demonstrated in functional assays that measure the inhibition of serotonin-induced intracellular signaling. The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this agonist-induced increase in cAMP.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-LSD for 5-HT6).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-specific ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound at the 5-HT6 receptor.
Materials:
-
Cells stably expressing the 5-HT6 receptor (e.g., HEK293 cells).
-
5-HT (serotonin) as the agonist.
-
This compound at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the 5-HT6 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of 5-HT (typically at its EC80 concentration) for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for the inhibition of 5-HT-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for evaluating a 5-HT6 antagonist.
Preclinical In Vivo Studies
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in various animal species, including rats, dogs, and non-human primates. These studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This compound has been shown to be orally bioavailable and to penetrate the blood-brain barrier, achieving concentrations in the brain sufficient to engage 5-HT6 receptors.
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | ~1-2 | ~150-200 | ~800-1000 | ~30-40 |
| Dog | Oral | ~2-4 | ~250-300 | ~2000-2500 | ~50-60 |
| Monkey | Oral | ~2-3 | ~100-150 | ~600-800 | ~20-30 |
Note: The values presented are approximate and can vary depending on the specific study design and formulation.
Efficacy in Cognitive Models
The therapeutic potential of 5-HT6 receptor antagonists in improving cognition has been evaluated in various animal models. While specific efficacy data for this compound as a therapeutic agent in these models is limited in the public domain, related compounds have shown promise in preclinical tests of learning and memory.
6.2.1. Novel Object Recognition (NOR) Test
This task assesses recognition memory. Animals are first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. Animals with intact memory will spend more time exploring the novel object. 5-HT6 antagonists have been shown to reverse cognitive deficits in this task induced by agents like scopolamine (B1681570) or dizocilpine.
6.2.2. Morris Water Maze (MWM)
This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a pool of opaque water, using distal cues for navigation. The latency to find the platform and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of spatial memory. 5-HT6 antagonists have demonstrated the ability to improve performance in this task in various models of cognitive impairment.
Clinical Development and PET Imaging
This compound was radiolabeled with carbon-11 (B1219553) ([11C]this compound) and developed as a PET tracer to enable the in vivo quantification of 5-HT6 receptors in the human brain. PET studies have been instrumental in understanding the distribution of 5-HT6 receptors and in determining the receptor occupancy of potential therapeutic agents targeting this receptor.
Clinical PET studies with [11C]this compound have been conducted in healthy volunteers and in patient populations with schizophrenia and Alzheimer's disease. These studies have provided valuable information on the relationship between plasma drug concentrations, brain receptor occupancy, and clinical effects. For instance, a study in patients with schizophrenia treated with various antipsychotics used [11C]this compound PET to assess the in vivo availability of 5-HT6 and 5-HT2A receptors.[2][3]
Table 4: Key Clinical PET Studies with [11C]this compound
| Indication | NCT Identifier | Study Purpose | Key Findings |
| Schizophrenia | NCT01699983 | To measure 5-HT6 and 5-HT2A receptor availability after antipsychotic treatment. | Olanzapine and risperidone (B510) treatment was associated with significantly lower receptor availability. |
| Alzheimer's Disease | NCT01533232 | To measure 5-HT6 and 5-HT2A receptor occupancy by the 5-HT6 antagonist SB-742457. | SB-742457 demonstrated dose-dependent occupancy of both 5-HT6 and 5-HT2A receptors. |
Safety and Toxicology
Preclinical safety and toxicology studies are essential for the development of any new drug candidate. These studies typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as genotoxicity and safety pharmacology assessments. While a comprehensive safety and toxicology report for this compound is not publicly available, the progression of its radiolabeled form into human clinical trials indicates that it has an acceptable safety profile at the microdoses used in PET imaging.
Conclusion
This compound is a valuable research tool that has significantly contributed to our understanding of the role of the 5-HT6 receptor in the brain. Its high affinity and selectivity, coupled with its ability to be radiolabeled for PET imaging, have made it an indispensable ligand for in vivo receptor occupancy studies. The insights gained from studies using this compound continue to inform the development of novel therapeutics targeting the 5-HT6 receptor for the treatment of cognitive dysfunction in various neurological and psychiatric disorders. This technical guide provides a foundational understanding of the key characteristics and developmental history of this compound for scientists and researchers in the field of drug discovery.
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Radioligand GSK215083: A Technical Guide for 5-HT6 and 5-HT2A Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK215083 is a high-affinity radioligand designed for in-vivo imaging of serotonin (B10506) receptor type 6 (5-HT6) and, to a lesser extent, type 2A (5-HT2A) using Positron Emission Tomography (PET). It is not a therapeutic agent itself but serves as a critical tool in the development of novel therapeutics targeting these receptors, particularly for cognitive disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of this compound, its application in receptor occupancy studies, the signaling pathways of its target receptors, and detailed experimental protocols.
Mechanism of Action and Binding Profile of this compound
[11C]this compound is a radiolabeled quinoline (B57606) sulfone derivative that readily crosses the blood-brain barrier.[1] It exhibits high affinity for the 5-HT6 receptor and a moderate, approximately 5-fold lower, affinity for the 5-HT2A receptor.[2] This dual-binding characteristic allows for the simultaneous or differential assessment of these two receptor systems in the human brain. The heterogeneous distribution of [11C]this compound in the brain, with the highest uptake in the striatum (rich in 5-HT6 receptors) and moderate levels in the cortex (with a higher density of 5-HT2A receptors), enables the distinct quantification of its binding to each receptor type.[1][2][3] The lowest uptake is observed in the cerebellum, which is often used as a reference region for calculating non-displaceable binding.[3][4]
Quantitative Data from [11C]this compound PET Studies
The primary application of [11C]this compound is to quantify the in-vivo occupancy of 5-HT6 and 5-HT2A receptors by therapeutic drug candidates. This is crucial for establishing dose-response relationships and confirming target engagement in clinical trials.
Receptor Occupancy of SB742457 (Intepirdine)
SB742457 (intepirdine) is a 5-HT6 receptor antagonist that was investigated for the treatment of Alzheimer's disease.[5][6] [11C]this compound PET studies were instrumental in determining its receptor occupancy at different doses.
| Drug | Dose | 5-HT6 Receptor Occupancy (Striatum) | 5-HT2A Receptor Occupancy (Cortex) | Reference |
| SB742457 | 3 mg/day | Saturated | 24% ± 6% | [2][5] |
| SB742457 | 15 mg/day | Saturated | 35% ± 4% | [2][5] |
| SB742457 | 35 mg/day | Saturated | 58% ± 19% | [2][5] |
These data demonstrate that while SB742457 saturates 5-HT6 receptors even at low doses, its engagement of 5-HT2A receptors is dose-dependent.[2][5] This information is vital for interpreting the clinical efficacy and potential side effects of the drug at different dosages.
Receptor Availability in Schizophrenia Patients Treated with Antipsychotics
[11C]this compound has also been used to investigate the in-vivo availability of 5-HT6 and 5-HT2A receptors in patients with schizophrenia receiving treatment with various second-generation antipsychotics.[4] The non-displaceable binding potential (BPND) is a measure of receptor density and affinity.
| Treatment | Brain Region | BPND Reduction vs. Healthy Controls | Reference |
| Olanzapine | Ventral Striatum, Putamen, Caudate, Frontal Cortex | 53% - 95% | [4] |
| Risperidone | Frontal Cortex | Significant reduction | [4] |
These findings suggest that different antipsychotic medications have distinct profiles of 5-HT6 and 5-HT2A receptor availability, which may contribute to their varying clinical effects and side-effect profiles.[4]
Signaling Pathways
Understanding the signaling pathways of the 5-HT6 and 5-HT2A receptors is fundamental to appreciating the therapeutic rationale for targeting them.
5-HT6 Receptor Signaling
The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8] This canonical pathway is involved in various neuronal processes. Additionally, the 5-HT6 receptor can engage in non-canonical signaling, including the activation of the mTOR and Fyn-tyrosine kinase pathways.[7][8][9]
Canonical 5-HT6 Receptor Gs Signaling Pathway.
5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq/11 alpha subunit of G proteins.[10] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11][12] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).[11]
Canonical 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for a human [11C]this compound PET imaging study, synthesized from published methodologies.[2][3][4][13]
Subject Preparation
-
Informed Consent: All subjects must provide written informed consent after a thorough explanation of the procedures and potential risks.
-
Medical Screening: A comprehensive medical history, physical examination, electrocardiogram, and vital signs are recorded.
-
Cannulation: Antecubital veins are cannulated for tracer administration and, if required for kinetic modeling, the contralateral radial artery for blood sampling.
Radiosynthesis of [11C]this compound
[11C]this compound is synthesized via the methylation of the N-desmethyl precursor with [11C]methyl iodide. The final product is purified by high-performance liquid chromatography (HPLC) and formulated in a sterile solution for intravenous injection.
PET Data Acquisition
-
Positioning: The subject is positioned supine in the PET scanner with their head immobilized.
-
Transmission Scan: A low-dose CT scan is performed for attenuation correction.
-
Tracer Injection: A bolus of [11C]this compound (typically 340-360 MBq) is administered intravenously.[2][3]
-
Emission Scan: Dynamic PET data are acquired in list-mode for a total of 90-120 minutes.[2][13] The data is then reconstructed into a sequence of time frames.
Data Analysis
-
Image Reconstruction: Emission data are corrected for attenuation, scatter, randoms, and decay, and then reconstructed.
-
Kinetic Modeling: Time-activity curves are generated for various brain regions of interest. The multilinear model (MA2) or a full tissue reference method is often used to calculate the binding potential (BPND).[2]
-
Receptor Occupancy Calculation: For drug-challenge studies, receptor occupancy is calculated using the following formula:
-
Occupancy (%) = 100 * (BPND_baseline - BPND_post-drug) / BPND_baseline
-
Experimental Workflow for a [11C]this compound PET Study.
Conclusion
This compound is a valuable and well-characterized PET radioligand for the in-vivo quantification of 5-HT6 and 5-HT2A receptors. Its use in clinical research has provided crucial insights into the pharmacodynamics of novel therapeutic agents, aiding in dose selection and the confirmation of target engagement. This technical guide summarizes the key properties of this compound, presents quantitative data from its application, outlines the relevant signaling pathways, and provides a standardized experimental protocol to facilitate its use in future drug development programs.
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intepirdine - Wikipedia [en.wikipedia.org]
- 7. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols: [11C]GSK215083 Radiosynthesis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]GSK215083 is a positron emission tomography (PET) radioligand used for imaging 5-HT6 receptors in the brain. Its synthesis involves the methylation of a precursor molecule using a carbon-11 (B1219553) labeled methylating agent. This document provides detailed procedures for the radiosynthesis and quality control of [11C]this compound, intended to ensure the production of a high-quality radiotracer for preclinical and clinical research.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through the N-methylation of the desmethyl precursor, 3-((3-fluorophenyl)sulfonyl)-8-(piperazin-1-yl)quinoline, using [11C]methyl triflate.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| N-desmethyl-GSK215083 precursor | Commercially available | ≥98% purity |
| 2,2,6,6-Tetramethylpiperidine (B32323) | Commercially available | Anhydrous, ≥99% |
| Methanol (B129727) (MeOH) | Commercially available | Anhydrous |
| Acetonitrile (MeCN) | Commercially available | Anhydrous, HPLC grade |
| [11C]Methyl triflate ([11C]CH3OTf) | Produced in-house | N/A |
| Water for Injection (WFI) | Commercially available | USP grade |
| Ethanol (B145695) (EtOH) | Commercially available | USP grade |
| Saline (0.9% NaCl) | Commercially available | USP grade |
Experimental Protocol: Radiosynthesis
-
Preparation of the Precursor Solution: Dissolve 1 mg of the N-desmethyl-GSK215083 precursor in 300 µL of a 2:1 mixture of methanol and acetonitrile.
-
Radiolabeling Reaction:
-
Transfer the prepared precursor solution to a reaction vessel.
-
Add 10 µL of 2,2,6,6-tetramethylpiperidine to the vessel.
-
Bubble the produced [11C]methyl triflate through the solution at 80°C.
-
Allow the reaction to proceed for 5 minutes at 80°C.
-
-
Quenching and Preparation for Purification:
-
After 5 minutes, quench the reaction by adding 500 µL of the semi-preparative HPLC mobile phase.
-
The mixture is now ready for purification.
-
Purification
Purification of [11C]this compound is performed using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Semi-Preparative HPLC Conditions
| Parameter | Specification |
| Column | SphereClone ODS(2) C18 (or equivalent) |
| Mobile Phase | Acetonitrile / Ammonium Formate Buffer (e.g., 50mM, pH 4.5) |
| Gradient | Isocratic or Gradient (e.g., 40-60% Acetonitrile over 15 min) |
| Flow Rate | 4-6 mL/min* |
| Detection | UV (e.g., 254 nm) and radioactivity detector |
*Note: Optimal mobile phase composition and gradient may require methods development.
Formulation
-
The collected HPLC fraction containing [11C]this compound is diluted with Water for Injection.
-
The solution is then passed through a C18 solid-phase extraction (SPE) cartridge to remove HPLC solvents.
-
The radiotracer is eluted from the SPE cartridge with a small volume of ethanol.
-
The final product is formulated in sterile saline for injection and passed through a 0.22 µm sterile filter.
Radiosynthesis Workflow Diagram
Caption: Radiosynthesis and purification workflow for [11C]this compound.
Quality Control of [11C]this compound
A series of quality control tests must be performed on the final product to ensure its identity, purity, and suitability for administration.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |
| pH | pH meter or strip | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photon at 511 keV |
| Radionuclidic Purity | Half-life measurement | 19.8 - 21.0 minutes |
| Radiochemical Identity | Analytical RP-HPLC | Retention time of the main radioactive peak matches that of the this compound reference standard |
| Radiochemical Purity | Analytical RP-HPLC | ≥ 95% |
| Molar Activity | Calculated from radioactivity and mass | ≥ 37 GBq/µmol (1 Ci/µmol) at the time of injection |
| Residual Solvents | Gas Chromatography (GC) | Ethanol: < 5000 ppmAcetonitrile: < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (V = max. recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth (may be performed retrospectively) |
Experimental Protocol: Quality Control
-
Appearance and pH: Visually inspect the final product vial. Measure the pH of a small aliquot.
-
Radionuclidic Identity and Purity: Use a gamma-ray spectrometer to confirm the 511 keV peak. Measure the radioactivity over time to determine the half-life.
-
Radiochemical Identity and Purity:
-
Inject a sample of the final product onto an analytical RP-HPLC system.
-
Inject a sample of the non-radioactive this compound reference standard.
-
Confirm that the retention time of the major radioactive peak corresponds to the retention time of the reference standard.
-
Calculate the radiochemical purity by integrating the peak areas of all radioactive species in the chromatogram.
-
Analytical HPLC Conditions
| Parameter | Specification |
| Column | SphereClone C18, 250 x 4.6 mm (or equivalent) |
| Mobile Phase | Acetonitrile : 70 mM NaH2PO4 (70:30) |
| Flow Rate | 2.0 mL/min |
| Detection | UV (e.g., 254 nm) and radioactivity detector |
| Retention Time | Approximately 4.8 minutes |
-
Molar Activity:
-
Measure the total radioactivity of the batch using a dose calibrator.
-
Determine the mass of this compound by comparing the UV peak area of the product to a standard curve of the reference standard.
-
Calculate the molar activity (Activity / moles).
-
-
Residual Solvents: Analyze a sample using a validated GC method to quantify residual ethanol and acetonitrile.
-
Bacterial Endotoxins and Sterility: Perform these tests according to USP guidelines. Due to the short half-life of Carbon-11, the product may be released for use before completion of the sterility test.
Quality Control Workflow Diagram
Caption: Quality control testing workflow for [11C]this compound.
Standard Operating Procedure for In Vitro Binding Assays of GSK215083
For Researchers, Scientists, and Drug Development Professionals
Application Note
GSK215083 is a high-affinity ligand for the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. This document provides detailed protocols for conducting in vitro radioligand binding assays to characterize the binding of this compound and other test compounds to these receptors. The described methods are essential for determining binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd) of radioligands. These assays are fundamental in the preclinical profiling of novel compounds targeting the serotonergic system.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT6 and 5-HT2A receptors.
| Receptor | Radioligand | Ki (nM) | Cell Line |
| Human 5-HT6 | [3H]-LSD | 0.16 | HEK-293 |
| Human 5-HT2A | [3H]-Ketanserin | 0.79 | CHO-K1 |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the 5-HT6 and 5-HT2A receptors.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide).
-
Non-specific Ligand: Methiothepin (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Including this compound, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, test compound at various concentrations, and the radioligand.
-
Total Binding: Wells containing radioligand and buffer only.
-
Non-specific Binding: Wells containing radioligand and a saturating concentration of a non-labeled ligand (e.g., 10 µM methiothepin).
-
Assay Initiation: Add the membrane preparation (25-35 µg protein/well) to each well to a final volume of 200 µL.[1]
-
Incubation: Incubate the plates at 37°C for 60 minutes.[1]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[1]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin.
-
Non-specific Ligand: Ketanserin (1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Including this compound, dissolved in a suitable solvent.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C pre-soaked in 0.3-0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, test compound at various concentrations, and the radioligand to a final volume of 250 µL.[2]
-
Total Binding: Wells containing radioligand and buffer only.
-
Non-specific Binding: Wells containing radioligand and 1 µM Ketanserin.
-
Assay Initiation: Add the membrane preparation (e.g., 70 µg protein/well) to each well.[3]
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.[2]
-
Filtration: Terminate the assay by rapid filtration through PEI-presoaked glass fiber filters. Wash the filters four times with ice-cold wash buffer.[2]
-
Scintillation Counting: Dry the filters (e.g., 30 minutes at 50°C), add scintillation cocktail, and measure radioactivity.[2]
-
Data Analysis: Calculate specific binding and determine IC50 and Ki values as described for the 5-HT6 receptor assay.
Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assays described.
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Autoradiography with Radiolabeled GSK215083
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK215083 is a high-affinity antagonist for the serotonin (B10506) 6 (5-HT6) receptor and also exhibits significant affinity for the 5-HT2A receptor.[1] Radiolabeled forms of this compound, such as [11C]this compound, are valuable tools for in vitro and in vivo imaging studies, including quantitative autoradiography and Positron Emission Tomography (PET).[2][3] These techniques allow for the visualization and quantification of 5-HT6 and 5-HT2A receptor distribution and density in various tissues, providing crucial insights for neuroscience research and the development of novel therapeutics targeting these receptors.
This document provides a detailed protocol for conducting in vitro quantitative autoradiography using radiolabeled this compound on brain tissue sections. It also includes a summary of relevant quantitative binding data and diagrams of the associated signaling pathways and experimental workflow.
Quantitative Data Presentation
The binding affinity (Ki) of this compound and the density (Bmax) of its target receptors vary across different brain regions. The following table summarizes key quantitative data from in vitro studies.
| Target Receptor | Ligand | Brain Region | Ki (nM) | Bmax (pmol/g tissue) | Species |
| 5-HT6 | This compound | - | 0.16 | - | - |
| 5-HT2A | This compound | - | 0.79 | - | - |
| 5-HT6 | [(125)I]SB-258585 | Striatum | - | High Density | Human |
| 5-HT6 | [(125)I]SB-258585 | Hippocampus | - | Lower Density | Human |
| 5-HT6 | [(125)I]SB-258585 | Prefrontal Cortex | - | Lower Density | Human |
| 5-HT2A | [3H]M100907 | Neocortex | - | High Density | Human |
Note: Ki values for this compound are from in vitro competition binding assays. Bmax values are qualitative descriptions from autoradiography studies and may vary between specific sub-regions.
Signaling Pathways
This compound acts as an antagonist at both 5-HT6 and 5-HT2A receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin.
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein.[4] Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] PKA can then phosphorylate various downstream targets, influencing gene transcription and neuronal function.
5-HT6 Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5][6]
5-HT2A Receptor Signaling Pathway
Experimental Protocols
The following is a generalized protocol for in vitro quantitative autoradiography using radiolabeled this compound. Specific parameters such as incubation times and concentrations may require optimization depending on the tissue type and specific experimental goals.
I. Tissue Preparation
-
Brain Extraction and Freezing: Following euthanasia, rapidly extract the brain and freeze it in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation.
-
Sectioning: Mount the frozen brain onto a cryostat chuck. Section the brain at a thickness of 10-20 µm at -20°C.
-
Thaw-Mounting: Thaw-mount the tissue sections onto gelatin-coated or poly-L-lysine-coated microscope slides.
-
Storage: Store the slides in a sealed slide box with desiccant at -80°C until use.
II. Autoradiographic Binding Assay
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous serotonin.
-
Incubation: Incubate the slides with radiolabeled this compound (e.g., [11C]this compound) in a fresh buffer containing appropriate blocking agents to minimize binding to other serotonin receptor subtypes if desired.
-
Total Binding: Incubate sections with radiolabeled this compound at a concentration appropriate to saturate the receptors (typically 1-5 times the Kd).
-
Non-specific Binding: For a parallel set of slides, incubate with the same concentration of radiolabeled this compound in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled selective 5-HT6 or 5-HT2A antagonist (or unlabeled this compound) to determine non-specific binding.
-
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Typically, this involves a series of short washes (e.g., 2 x 5 minutes).
-
Rinsing: Briefly rinse the slides in ice-cold deionized water to remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
III. Signal Detection and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.
-
Imaging: After an appropriate exposure time (which can range from hours to days depending on the radioisotope and receptor density), scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro autoradiography protocol.
In Vitro Autoradiography Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK215083 PET Imaging in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models in Positron Emission Tomography (PET) imaging studies with the radioligand [11C]GSK215083. This document outlines the background, experimental protocols, and data interpretation for imaging the serotonin (B10506) 6 (5-HT6) receptor.
Introduction
This compound is a potent and selective antagonist for the 5-HT6 receptor.[1] Radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a valuable PET tracer for the in vivo visualization and quantification of 5-HT6 receptors in the brain.[1][2] Preclinical PET studies in large animal models, such as pigs and non-human primates, have been instrumental in characterizing the in vivo properties of this radioligand before its application in human studies.[1][2]
The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, with high densities in brain regions associated with cognition and memory, such as the striatum and cortex.[2] This makes it a significant target for the development of therapeutics for cognitive disorders. It is important to note that this compound also exhibits a notable affinity for the 5-HT2A receptor, which should be considered during data analysis and interpretation.[2]
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is predominantly coupled to the Gs alpha subunit of the G-protein complex. Upon activation by its endogenous ligand, serotonin, or by an agonist, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade can influence various downstream cellular processes. Additionally, the 5-HT6 receptor has been shown to interact with other signaling molecules, including the mammalian target of rapamycin (B549165) (mTOR) and Fyn tyrosine kinase, suggesting a more complex signaling network.
Experimental Workflow for [11C]this compound PET Imaging
The following diagram outlines the general workflow for conducting a preclinical PET imaging study with [11C]this compound in animal models.
Detailed Experimental Protocols
Radiosynthesis of [11C]this compound
[11C]this compound is synthesized via methylation of the corresponding desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The synthesis is typically automated and yields a product with high radiochemical purity (>99%) and specific activity.
| Parameter | Value | Reference |
| Precursor | Desmethyl-GSK215083 | [2] |
| Radiolabeling Agent | [11C]Methyl Iodide | [2] |
| Radiochemical Yield | 35% ± 5% | [2] |
| Specific Activity | 414 ± 143 GBq/µmol (for animal studies) | [2] |
| Synthesis Time | ~40 minutes | [2] |
Animal Models and Preparation
Pig Model:
-
Anesthesia: Anesthesia is induced with an intramuscular injection of midazolam and ketamine. Following induction, the animal is intubated and anesthesia is maintained with medical-grade air.[3]
-
Catheterization: Intravenous catheters are placed for radiotracer administration and, if required, blood sampling.
-
Positioning: The pig is positioned in the PET scanner to ensure the brain is within the field of view. A custom head-holding device may be used for immobilization.[2]
Non-Human Primate Model (Papio anubis):
-
Anesthesia: While specific anesthesia protocols for the this compound studies are not detailed, general practice for non-human primate PET imaging involves initial immobilization with ketamine, followed by maintenance with an inhalant anesthetic like isoflurane.
-
Fasting: Animals are typically fasted for a period before the study to ensure stable physiological conditions.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
PET Image Acquisition
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction of the PET data.[2]
-
Radiotracer Injection: [11C]this compound is administered as an intravenous bolus injection.
-
Dynamic Emission Scan: A dynamic PET scan is acquired in 3D mode for a duration of 90 minutes immediately following the injection.[2] The acquired data is typically framed into a sequence of time frames (e.g., 8 x 15s, 4 x 30s, 2 x 1min, 2 x 2min, 4 x 5min, 6 x 10min).[2]
Blocking Studies
To confirm the specificity of [11C]this compound binding to the 5-HT6 receptor, blocking studies are performed. This involves a baseline scan followed by a second scan in the same animal after the administration of a non-radiolabeled ("cold") dose of this compound. A significant reduction in the PET signal in the target regions in the second scan indicates specific binding.[2]
Data Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
-
Region of Interest (ROI) Analysis: ROIs are delineated on the PET images for various brain regions, including the striatum, cortex, and cerebellum, often guided by a co-registered MRI or a brain atlas.[3]
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. Quantitative analysis can be performed using various kinetic models to estimate parameters such as the Standardized Uptake Value (SUV) and the non-displaceable binding potential (BPND). The cerebellum is often used as a reference region due to its low density of 5-HT6 receptors.[2]
Data Presentation
The uptake of [11C]this compound in the brain is heterogeneous and consistent with the known distribution of 5-HT6 receptors.[1][2]
Table 1: Regional Brain Uptake of [11C]this compound in Animal Models
| Brain Region | Relative Uptake | Rationale | Reference |
| Striatum (Caudate & Putamen) | High | High density of 5-HT6 receptors | [2] |
| Cortex | Moderate | Moderate density of 5-HT6 receptors | [2] |
| Cerebellum | Low | Low density of 5-HT6 receptors (used as reference region) | [2] |
Table 2: In Vivo Characteristics of [11C]this compound in Animal Models
| Parameter | Pig | Non-Human Primate | Reference |
| Peak Uptake Time | 10-20 min post-injection | 10-15 min post-injection | [2] |
| Washout from Striatum | Slow | Slow | [2] |
| Washout from Cerebellum | Faster than Striatum | Faster than Striatum | [2] |
| Metabolism | Not specified | Rapid in arterial plasma (~50% parent at 20 min) | [4] |
Note: Specific quantitative values for SUV and BPND in different brain regions for pigs and non-human primates are not consistently reported in the cited literature. The data presented reflects the qualitative and semi-quantitative findings.
Conclusion
PET imaging with [11C]this compound in large animal models, such as pigs and non-human primates, is a valuable tool for in vivo investigation of the 5-HT6 receptor. These models have been crucial in demonstrating the favorable characteristics of this radioligand, including its ability to cross the blood-brain barrier, its heterogeneous distribution corresponding to receptor density, and its specific binding to the 5-HT6 receptor. The protocols and data presented here provide a foundation for researchers to design and execute similar preclinical imaging studies to advance the development of novel therapeutics targeting the 5-HT6 receptor.
References
- 1. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vivo Pig Model for Testing Novel Positron Emission Tomography Radioligands Targeting Cerebral Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for GSK215083 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of GSK215083 in rodent models, based on established protocols for selective 5-HT6 and 5-HT2A receptor antagonists. As a dual-target compound with high affinity for both 5-HT6 and 5-HT2A receptors, the experimental design for this compound should consider the distinct and potentially synergistic roles of these two serotonin (B10506) receptor subtypes in modulating cognitive and neuropsychiatric functions.
Introduction to this compound
This compound is a high-affinity antagonist for both the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. In preclinical and clinical research, it has primarily been utilized as a positron emission tomography (PET) radioligand ([11C]this compound) to investigate the in vivo availability of these receptors. Antagonism of 5-HT6 receptors is hypothesized to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[1] Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs and is associated with the amelioration of psychosis-like behaviors.[2][3] The dual antagonism of this compound presents a unique opportunity to explore the combined effects of targeting these two receptors in rodent models of cognitive impairment and psychosis.
Data Presentation: In Vivo Efficacy of Selective 5-HT6 and 5-HT2A Antagonists
The following tables summarize quantitative data from representative in vivo rodent studies using selective 5-HT6 and 5-HT2A antagonists. These data can serve as a reference for designing studies and anticipating potential outcomes with this compound.
Table 1: Efficacy of Selective 5-HT6 Antagonists in Rodent Cognitive Models
| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings | Reference |
| PRX-07034 | Rat | Delayed Alternation | 1 and 3 mg/kg | Enhanced short-term memory | [4] |
| AVN-211 | Rodent | Passive Avoidance, Morris Water Maze | Not specified | Pro-cognitive effects comparable to donepezil (B133215) and memantine | [4] |
| SB-271046 | Rat | Novel Object Recognition | 10 mg/kg, i.p. | Reversed scopolamine-induced cognitive deficits | [5] |
| EMD 386088 | Rat | Conditioned Emotion Response | 10 mg/kg, i.p. | Reversed scopolamine- and MK-801-induced memory impairments | [5] |
Table 2: Efficacy of Selective 5-HT2A Antagonists in Rodent Psychosis Models
| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings | Reference |
| Pimavanserin | Mouse (Aβ₂₅₋₃₅ infusion) | Amphetamine-induced hyperlocomotion, Prepulse Inhibition | Not specified | Reversed psychosis-like behaviors | [3] |
| Pimavanserin | Rat (6-OHDA lesion) | Amphetamine-induced hyperlocomotion, Prepulse Inhibition | Not specified | Reversed psychosis-like behaviors without motor impairment | [2] |
| M100907 | Mouse | MK-801-induced hyperlocomotion | Dose-dependent | Inhibited hyperlocomotion | [6] |
| MDL-100907 | Rat | DOI-induced head twitches, Prepulse Inhibition | 0.001-0.003 mg/kg, s.c. | Reversed psychotic and cognitive deficits | [7] |
Experimental Protocols
The following are detailed, representative protocols for the administration of a dual 5-HT6/5-HT2A antagonist like this compound in rodents. These should be adapted based on the specific experimental goals and institutional guidelines.
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., sterile saline, 20% Dimethyl Sulfoxide (DMSO) in sterile saline)
-
Sterile syringes and needles (appropriate gauge for the animal and route of administration)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Standard laboratory equipment for animal handling and behavioral testing
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the compound. For many 5-HT receptor antagonists, a solution of 20% DMSO in sterile saline is a suitable vehicle for intraperitoneal injections.
Protocol for 20% DMSO in Saline Vehicle:
-
Aseptically combine 2 ml of sterile, injectable-grade DMSO with 8 ml of sterile 0.9% saline.
-
Vortex the solution until it is homogenous.
-
Prepare fresh on the day of the experiment.
Dosing and Administration
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.
Dosage Selection: The optimal dose of this compound for efficacy studies in rodents has not been established. Based on data from other selective antagonists, a starting dose range of 1-10 mg/kg can be considered. A dose-response study is recommended to determine the optimal dose for the desired biological effect.
Administration Protocol (Intraperitoneal Injection):
-
Accurately weigh the animal to determine the correct injection volume.
-
Dissolve the calculated amount of this compound in the chosen vehicle. Ensure the compound is fully dissolved.
-
Gently restrain the rodent. For rats, a two-person technique is often preferred, while mice can typically be handled by one person.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-30 degree angle and inject the solution.
-
Monitor the animal for any adverse reactions post-injection.
Experimental Workflow for a Cognitive Study (e.g., Novel Object Recognition)
Figure 1. Experimental workflow for a novel object recognition task.
Signaling Pathways
The following diagrams illustrate the putative downstream signaling pathways affected by the antagonism of 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Antagonism Signaling
Blockade of the Gs-coupled 5-HT6 receptor is thought to disinhibit the release of acetylcholine (B1216132) and glutamate, and modulate downstream signaling cascades involving CREB and ERK, which are critical for synaptic plasticity and memory formation.[8][9] Blockade of constitutively active 5-HT6 receptors can also reduce mTOR signaling.[10]
Figure 2. Putative downstream signaling of 5-HT6 receptor antagonism.
5-HT2A Receptor Antagonism Signaling
The 5-HT2A receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Antagonism of this pathway is a key mechanism of atypical antipsychotics.[11] The 5-HT2A receptor can also signal through β-arrestin pathways.[12]
Figure 3. Putative downstream signaling of 5-HT2A receptor antagonism.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent data and general hypothesis: antipsychotic action exerted through 5-Ht2A receptor antagonism is dependent on increased serotonergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [¹¹C]GSK215083 PET: Cerebellum as a Reference Region
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction
[¹¹C]GSK215083 is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the serotonin (B10506) 6 (5-HT₆) receptor. This receptor is a promising therapeutic target for cognitive impairment in neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] An important characteristic of [¹¹C]this compound is its dual affinity: while it selectively binds to 5-HT₆ receptors in the striatum, its signal in cortical regions is primarily reflective of 5-HT₂ₐ receptor availability.[2][3][4]
Accurate quantification of receptor density with PET often requires invasive arterial blood sampling to generate an arterial input function (AIF). However, the use of a "reference region"—a brain area devoid of specific binding sites for the radioligand—can simplify the analysis, reduce patient burden, and improve the statistical power of studies.[3][5] For [¹¹C]this compound, the cerebellum is commonly used as a reference region for calculating the non-displaceable binding potential (BPₙₙ), a measure proportional to the density of available receptors.[2][6] This is based on evidence suggesting the cerebellum has a negligible density of 5-HT₆ receptors.[4]
These application notes provide a summary of the quantitative data supporting the use of the cerebellum as a reference region for [¹¹C]this compound PET studies and a detailed protocol for image acquisition and analysis.
Data Presentation: [¹¹C]this compound Binding
The suitability of the cerebellum as a reference region is supported by kinetic modeling data showing its consistently low tracer uptake compared to regions rich in 5-HT₆ and 5-HT₂ₐ receptors. The following tables summarize non-displaceable binding potential (BPₙₙ) values from studies in healthy and patient populations where the cerebellum was used as the reference region.
Table 1: [¹¹C]this compound BPₙₙ in Healthy Volunteers
This table presents baseline BPₙₙ values calculated using different kinetic models with the cerebellum as the reference region. The data demonstrates the expected high binding in the striatum (5-HT₆) and moderate binding in the cortex (5-HT₂ₐ).
| Brain Region | Kinetic Model | Mean BPₙₙ (± SD) | Source |
| Caudate | MA2 | 1.83 (± 0.28) | [7] |
| FRTM | 1.62 (± 0.25) | [7] | |
| SRTM | 1.51 (± 0.23) | [7] | |
| Putamen | MA2 | 1.62 (± 0.23) | [7] |
| FRTM | 1.43 (± 0.21) | [7] | |
| SRTM | 1.33 (± 0.19) | [7] | |
| Frontal Cortex | MA2 | 0.44 (± 0.08) | [7] |
| FRTM | 0.38 (± 0.07) | [7] | |
| SRTM | 0.35 (± 0.06) | [7] | |
| Hippocampus | MA2 | 0.54 (± 0.13) | [7] |
| FRTM | 0.49 (± 0.11) | [7] | |
| SRTM | 0.45 (± 0.11) | [7] |
MA2: Multilinear Analysis 2 (requires AIF); FRTM: Full Reference Tissue Model; SRTM: Simplified Reference Tissue Model. Data from Parker et al., 2015.[7]
Table 2: [¹¹C]this compound BPₙₙ in Healthy Controls vs. Schizophrenia Patients
This table compares regional BPₙₙ values between healthy controls (HC) and patients with schizophrenia (SCZ), calculated using a reference tissue model (MA1) with the cerebellum as the reference region.
| Brain Region | Subject Group | Mean BPₙₙ (± SD) | Source |
| Caudate | HC (n=9) | 1.5 (± 0.3) | [6] |
| SCZ (n=9) | 1.5 (± 0.3) | [6] | |
| Putamen | HC (n=9) | 1.3 (± 0.3) | [6] |
| SCZ (n=9) | 1.3 (± 0.2) | [6] | |
| Ventral Striatum | HC (n=9) | 1.2 (± 0.3) | [6] |
| SCZ (n=9) | 1.1 (± 0.2) | [6] | |
| Frontal Cortex | HC (n=9) | 0.4 (± 0.1) | [6] |
| SCZ (n=9) | 0.4 (± 0.1) | [6] |
Data from Radhakrishnan et al., 2020. Note that while baseline BPₙₙ did not differ, the study found significant occupancy by antipsychotic medications.[6][8]
Experimental Protocols
This section outlines the key methodologies for conducting a [¹¹C]this compound PET study using the cerebellum as a reference region.
Subject Preparation
-
Screening: Subjects should undergo a full medical and psychiatric screening. A structural MRI is required for anatomical co-registration and region of interest (ROI) delineation.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan.
-
Catheter Placement: Insert two intravenous catheters, one for radioligand injection and one for any necessary blood sampling (if using AIF-based methods for validation).
Radioligand Administration
-
Synthesis: [¹¹C]this compound is synthesized and prepared for intravenous injection according to established radiochemistry protocols.
-
Injection: Administer a bolus injection of [¹¹C]this compound (typical injected dose: ~370 MBq) at the start of the PET acquisition.
PET Image Acquisition
-
Scanner: Data should be acquired on a high-resolution PET scanner (e.g., HRRT or similar).
-
Dynamic Scan: Acquire a dynamic 3D scan over 90-120 minutes following the injection. A typical framing schedule is: 4 x 15s, 4 x 30s, 3 x 1min, 2 x 2.5min, and 16 x 5min.
-
Attenuation Correction: Perform a transmission scan using a CT or ⁶⁸Ge/⁶⁸Ga source for attenuation correction.
-
Reconstruction: Reconstruct the dynamic images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction), correcting for scatter, decay, and attenuation.
Image Analysis
The overall workflow for data analysis is depicted below.
-
Image Co-registration: Co-register the mean PET image to the subject's structural MRI.
-
Region of Interest (ROI) Delineation: Use the co-registered MRI to automatically or manually delineate ROIs, including target regions (caudate, putamen, frontal cortex) and the reference region (cerebellar gray matter).
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration for each ROI at each time frame to generate TACs.
-
Kinetic Modeling:
-
The primary outcome measure is the non-displaceable binding potential (BPₙₙ).
-
Use a reference tissue model that does not require an arterial input function. The multilinear analysis-1 (MA1) model or the Simplified Reference Tissue Model (SRTM) are appropriate choices.[6]
-
In these models, the TAC from the cerebellum is used as the input function, representing the concentration of non-displaceable tracer in the brain.
-
The model fits the TACs from the target regions to estimate BPₙₙ.
-
Rationale and Key Concepts
Simplified Reference Tissue Model (SRTM)
The use of the cerebellum as a reference region is predicated on the principles of reference tissue kinetic modeling. The SRTM simplifies the analysis by using the TAC of a reference region (Cᵣ(t)), which should ideally contain only non-specifically bound and free radioligand, as a proxy for the arterial input function. This allows for the direct estimation of BPₙₙ without arterial cannulation.
Serotonin Receptor Signaling
This compound acts as an antagonist at 5-HT₆ and 5-HT₂ₐ receptors. Both are G-protein-coupled receptors (GPCRs) that modulate downstream signaling cascades upon binding with the endogenous ligand, serotonin. By blocking these receptors, this compound and similar therapeutic compounds can alter neurotransmission, which is believed to underlie their pro-cognitive effects.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. First-in-Human Evaluation of 18F-SynVesT-1, a Radioligand for PET Imaging of Synaptic Vesicle Glycoprotein 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Modeling of [11C]GSK215083 PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[11C]GSK215083 is a positron emission tomography (PET) radioligand utilized for imaging the serotonin (B10506) 6 (5-HT6) receptor in the brain.[1] This imaging tool is valuable for assessing the involvement of the 5-HT6 receptor in various disease pathophysiologies and for aiding in the development of novel drugs targeting this receptor.[1] Notably, [11C]this compound also demonstrates affinity for the 5-HT2A receptor, a characteristic that can be leveraged to study the occupancy of both receptor types.[2][3][4] This document provides detailed application notes and protocols for the kinetic modeling of [11C]this compound PET data.
I. Quantitative Data Summary
The kinetic analysis of [11C]this compound uptake in the human brain has been thoroughly investigated to determine the most suitable modeling approaches.[2][3][4] The choice of model depends on the availability of an arterial input function.
Table 1: Recommended Kinetic Models for [11C]this compound PET Data Analysis [2][3][4]
| Condition | Recommended Model | Description |
| Arterial Blood Input Available | Multilinear Model (MA2) | A robust method that provides reliable estimates of kinetic parameters.[2][3][4] |
| No Arterial Blood Input | Full Tissue Reference Method (FRTM) | A suitable alternative when an arterial input function cannot be obtained, using a reference region with negligible specific binding.[2][3][4] |
The cerebellum is often considered a suitable reference region for modeling [11C]this compound PET data due to the low concentration of both 5-HT6 and 5-HT2A receptors.[5]
[11C]this compound has been instrumental in determining the receptor occupancy of novel therapeutic agents, such as the 5-HT6 antagonist SB742457.
Table 2: 5-HT2A Receptor Occupancy by SB742457 in the Cortex Measured with [11C]this compound PET [2][3]
| SB742457 Dose | Mean 5-HT2A Receptor Occupancy (± SD) |
| 3 mg/day | 24% ± 6% |
| 15 mg/day | 35% ± 4% |
| 35 mg/day | 58% ± 19% |
Studies have shown that repeated administration of SB742457 at doses of 3, 15, and 35 mg/day leads to saturation of the 5-HT6 receptors.[2][3][4]
In non-human primates, the volume of distribution (VT) of [11C]this compound varies across brain regions, consistent with the known distribution of 5-HT6 receptors.
Table 3: Regional Volume of Distribution (VT) of [11C]this compound in Non-Human Primates (Baseline Scan) [5]
| Brain Region | Approximate VT (mL/cm³) |
| Putamen | ~25 |
| Cerebellum | ~15 |
II. Experimental Protocols
This section outlines the detailed methodologies for key experiments involving the kinetic modeling of [11C]this compound PET data.
Protocol 1: [11C]this compound PET Imaging in Human Subjects
1. Subject Preparation:
- Subjects should provide written informed consent after a thorough explanation of the procedures.[4]
- A physical examination, electrocardiogram, and vital signs should be recorded at screening and follow-up.[6]
- An intravenous cannula should be placed in an antecubital vein for radiotracer administration.[6]
- For studies requiring an arterial input function, a cannula should be placed in the contralateral radial artery for blood sampling.[6]
2. Radiotracer Administration:
- [11C]this compound is administered as an intravenous bolus.
3. PET Data Acquisition:
- PET scans are typically acquired for 90-120 minutes.[6]
- Dynamic data should be acquired in 3D mode.[6]
- A typical framing scheme consists of multiple frames of increasing duration (e.g., 4 x 15s, 2 x 1 min, 4 x 2 min, 2 x 5 min, 7 x 10 min).[6]
- Attenuation correction should be performed using a transmission scan.[6]
4. Arterial Blood Sampling (if applicable):
- Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
5. Data Reconstruction and Analysis:
- Emission data should be corrected for decay, attenuation, randoms, scatter, and dead time.[6]
- Images are typically reconstructed using filtered backprojection.[6]
- Time-activity curves (TACs) are generated for various regions of interest (ROIs).
- Kinetic modeling is performed on the TACs using either the MA2 model with an arterial input function or the FRTM with a reference region (cerebellum).[2][3][4]
Protocol 2: Receptor Occupancy Study
1. Study Design:
- A baseline PET scan is performed before the administration of the therapeutic agent.
- The therapeutic agent is administered at various doses.
- Follow-up PET scans are conducted at each dose level to measure receptor occupancy.
2. Data Analysis:
- The binding potential (BPND) is calculated for each ROI at baseline and after drug administration.
- Receptor occupancy (Occ) is calculated using the following formula:
- Occ (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline
III. Visualizations
Diagram 1: [11C]this compound Signaling Pathway Context
Caption: Binding of [11C]this compound to 5-HT6 and 5-HT2A receptors.
Diagram 2: Experimental Workflow for [11C]this compound PET Kinetic Modeling
Caption: Workflow for kinetic modeling of [11C]this compound PET data.
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: The Use of GSK215083 in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK215083 is a potent and selective antagonist for the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. This dual antagonism makes it a valuable research tool for investigating the pathophysiology of schizophrenia, a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The serotonergic system, particularly the 5-HT2A and 5-HT6 receptors, has been implicated in the neurobiology of schizophrenia, making this compound a relevant compound for preclinical and clinical research aimed at developing novel therapeutics.
These application notes provide an overview of the use of this compound in schizophrenia research, including its binding characteristics, relevant signaling pathways, and detailed protocols for its application in in vitro and in vivo studies.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Species |
| 5-HT6 | 0.16 nM | Human |
| 5-HT2A | 0.79 nM | Human |
Table 2: Summary of [11C]this compound PET Imaging Results in Schizophrenia
| Brain Region | Finding in Schizophrenia Patients (vs. Healthy Controls) | Antipsychotic Treatment Effect (Olanzapine) | Citation |
| Ventral Striatum | - | Significantly lower BPnd (53%-95% reduction) | [1] |
| Putamen | - | Significantly lower BPnd (53%-95% reduction) | [1] |
| Caudate | - | Significantly lower BPnd (53%-95% reduction) | [1] |
| Frontal Cortex | - | Significantly lower BPnd | [1] |
BPnd: Nondisplaceable Binding Potential, an index of receptor availability.
Signaling Pathways
The therapeutic potential of targeting 5-HT6 and 5-HT2A receptors in schizophrenia is rooted in their modulation of key intracellular signaling pathways implicated in neuronal function, plasticity, and inflammation.
5-HT6 Receptor Signaling
The 5-HT6 receptor is known to be constitutively active and is coupled to the Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Emerging evidence has linked 5-HT6 receptor signaling to the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway has been implicated in the cognitive deficits observed in schizophrenia.
5-HT2A Receptor Signaling
The 5-HT2A receptor is primarily coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitability and synaptic plasticity. Aberrant 5-HT2A receptor signaling is thought to contribute to the positive symptoms of schizophrenia.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the 5-HT6 or 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human 5-HT6 or 5-HT2A receptors.
-
[3H]-LSD (for 5-HT6) or [3H]-Ketanserin (for 5-HT2A) as the radioligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM methiothepin (B1206844) for 5-HT6, 10 µM spiperone (B1681076) for 5-HT2A).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand, and either this compound, vehicle (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki of this compound by analyzing the competition binding data using appropriate software (e.g., Prism).
In Vivo Positron Emission Tomography (PET) Imaging
This protocol describes the use of [11C]-labeled this compound as a PET radioligand to measure 5-HT6 and 5-HT2A receptor availability in the brain of human subjects.[1]
Workflow:
Procedure:
-
Subject Preparation: Participants undergo a physical and psychiatric evaluation. Informed consent is obtained.
-
Radioligand Administration: A bolus of [11C]this compound is administered intravenously.
-
PET Scanning: A dynamic PET scan of the brain is acquired over a period of, for example, 90 minutes.
-
Arterial Blood Sampling: Timed arterial blood samples are collected to measure the concentration of the radioligand and its metabolites in plasma, which is used to generate an arterial input function for kinetic modeling.
-
Image Analysis:
-
PET images are reconstructed and co-registered with the subject's MRI for anatomical localization.
-
Regions of interest (ROIs) are defined (e.g., striatum, frontal cortex, cerebellum).
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., using a two-tissue compartment model or a graphical analysis like the Logan plot) is applied to the time-activity curves and the arterial input function to estimate the volume of distribution (VT).
-
The nondisplaceable binding potential (BPnd) is calculated using the cerebellum as a reference region (BPnd = (VT_ROI / VT_cerebellum) - 1).
-
-
Statistical Analysis: BPnd values are compared between schizophrenia patients and healthy controls, and the effects of antipsychotic treatment can be assessed.
In Vivo Behavioral Assays in Animal Models of Schizophrenia
This protocol provides a general framework for assessing the effects of this compound on schizophrenia-like behaviors in rodents. The specific model and behavioral tests will depend on the research question.
Animal Model:
-
A validated animal model of schizophrenia should be used, such as:
-
Pharmacological models: (e.g., repeated administration of PCP or ketamine).
-
Neurodevelopmental models: (e.g., maternal immune activation, neonatal ventral hippocampal lesion).
-
Genetic models: (e.g., DISC1 or neuregulin 1 mutant mice).
-
Behavioral Tests:
-
Prepulse Inhibition (PPI) of the Startle Reflex (to model sensorimotor gating deficits):
-
Place the animal in a startle chamber.
-
Present a series of trials with a startling stimulus (pulse) alone, or preceded by a weak, non-startling stimulus (prepulse).
-
Measure the startle response (whole-body flinch).
-
Calculate PPI as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.
-
Administer this compound or vehicle prior to testing to assess its ability to reverse PPI deficits in the animal model.
-
-
Novel Object Recognition (NOR) Test (to model cognitive deficits):
-
Habituation: Allow the animal to explore an empty open-field arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore freely.
-
Test Phase: After a delay, replace one of the familiar objects with a novel object.
-
Measure the time the animal spends exploring the novel and familiar objects.
-
A preference for the novel object indicates intact recognition memory.
-
Administer this compound or vehicle before the familiarization or test phase to evaluate its effects on cognitive performance.
-
-
Social Interaction Test (to model negative symptoms):
-
Place the test animal in a three-chambered apparatus.
-
In one side chamber, place a novel, unfamiliar animal (stranger). The other side chamber remains empty or contains a novel object.
-
Allow the test animal to freely explore all three chambers.
-
Measure the time spent in each chamber and the time spent interacting with the stranger animal versus the empty chamber/object.
-
Reduced social interaction in the animal model is indicative of negative-like symptoms.
-
Administer this compound or vehicle to assess its potential to improve social deficits.
-
General Procedure for Behavioral Studies:
-
Acclimate animals to the housing and testing environment.
-
Randomly assign animals to treatment groups (e.g., vehicle, different doses of this compound).
-
Administer the treatment at a predetermined time before the behavioral test.
-
Conduct the behavioral testing, ensuring consistent conditions for all animals.
-
Score and analyze the behavioral data using appropriate statistical methods.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 and 5-HT2A receptors in the pathophysiology of schizophrenia. Its use in in vitro binding assays allows for the characterization of its receptor affinity, while its application as a PET radioligand provides a powerful in vivo method for studying receptor availability in the human brain. Furthermore, its evaluation in animal models of schizophrenia using a battery of behavioral tests can help to elucidate its potential therapeutic effects on the various symptom domains of the disorder. The protocols provided here offer a foundation for researchers to design and conduct rigorous studies utilizing this compound to advance our understanding of schizophrenia and develop novel treatment strategies.
References
Troubleshooting & Optimization
Technical Support Center: GSK215083 and 5-HT2A Receptor Off-Target Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target binding of GSK215083 to the 5-HT2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor.[1][2] It is often used as a research tool and as a radioligand for Positron Emission Tomography (PET) imaging to study the distribution and density of 5-HT6 receptors in the brain.[1][2]
Q2: What is the known off-target binding profile of this compound?
A2: this compound exhibits significant off-target binding to the serotonin 2A (5-HT2A) receptor.[1][2] This binding is characterized by a subnanomolar affinity, making it a critical consideration in experimental design and data interpretation.
Q3: How significant is the off-target binding of this compound to the 5-HT2A receptor?
A3: The off-target binding is significant. While this compound is more selective for the 5-HT6 receptor, its affinity for the 5-HT2A receptor is also high. This can lead to confounding results if not properly controlled for in experiments.
Data Presentation
Table 1: Binding Affinity of this compound at 5-HT6 and 5-HT2A Receptors
| Receptor | Ligand | Ki (nM) |
| 5-HT6 | This compound | 0.16 |
| 5-HT2A | This compound | 0.79 |
Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
Troubleshooting Guides
Issue: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to the off-target effects of this compound at the 5-HT2A receptor. Here’s a guide to troubleshoot this issue:
Step 1: Confirm On-Target vs. Off-Target Effect
-
Experimental Approach: Utilize a selective 5-HT2A receptor antagonist as a control.
-
Procedure:
-
Pre-incubate your cells or tissue with a selective 5-HT2A antagonist at a concentration sufficient to block all 5-HT2A receptors.
-
Then, add this compound and observe if the unexpected effect is diminished or abolished.
-
If the effect disappears, it is likely mediated by the 5-HT2A receptor.
-
Step 2: Determine the Functional Consequence of 5-HT2A Receptor Binding
-
Experimental Approach: Perform a functional assay to measure 5-HT2A receptor activation. The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.
-
Procedure:
-
Use a calcium flux assay to measure changes in intracellular calcium levels in response to this compound.
-
If this compound acts as an agonist, you will observe an increase in intracellular calcium.
-
If it acts as an antagonist, it will block the calcium increase induced by a known 5-HT2A agonist (e.g., serotonin).
-
Step 3: Mitigate Off-Target Binding in Your Assay
-
Strategy 1: Use a More Selective 5-HT6 Antagonist: If your research question is solely focused on the 5-HT6 receptor, consider using a more selective antagonist with a lower affinity for the 5-HT2A receptor.
-
Strategy 2: Competitive Binding with a 5-HT2A Ligand: In binding assays, include a selective unlabeled 5-HT2A ligand to compete with this compound for binding to the 5-HT2A receptor. This will help to isolate the signal from the 5-HT6 receptor.
-
Strategy 3: Use Cell Lines with Single Receptor Expression: Whenever possible, use cell lines engineered to express only the 5-HT6 receptor or the 5-HT2A receptor to dissect the specific effects of this compound on each target.
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Ki of this compound at the 5-HT2A Receptor
This protocol allows for the determination of the binding affinity of an unlabeled compound (this compound) to the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
25 µL Assay Buffer (for total binding) or 25 µL of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone) for non-specific binding.
-
25 µL of varying concentrations of unlabeled this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of [3H]-Ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).
-
175 µL of cell membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay to Assess Functional Activity of this compound at the 5-HT2A Receptor
This protocol measures changes in intracellular calcium concentration upon compound addition to cells expressing the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
5-HT2A receptor agonist (e.g., Serotonin).
-
5-HT2A receptor antagonist (e.g., Ketanserin).
-
Fluorescence plate reader with an injection port.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, serotonin (agonist control), and ketanserin (B1673593) (antagonist control) in Assay Buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the compounds into the respective wells.
-
Measure the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of the compound to generate dose-response curves.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Simplified 5-HT2A receptor signaling cascade.
Caption: Workflow for characterizing off-target binding.
References
Technical Support Center: Optimizing [11C]GSK215083 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of [11C]GSK215083. Our aim is to help you optimize your radiochemical yield and purity for this important PET radioligand.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the radiosynthesis of [11C]this compound.
Q1: My radiochemical yield (RCY) of [11C]this compound is significantly lower than the reported 35% ± 5%. What are the potential causes and solutions?
A1: Low radiochemical yield is a common issue in radiochemistry. Here are several factors to investigate:
-
Precursor Quality and Amount:
-
Troubleshooting: The quality of the N-desmethyl precursor is critical. Ensure it is of high purity and has been stored correctly to prevent degradation. The reported successful synthesis uses 1 mg of the precursor. Using significantly less may result in a lower absolute yield of [11C]this compound, while a large excess may not necessarily improve the yield and could complicate purification.
-
Recommendation: Verify the identity and purity of your precursor using appropriate analytical techniques (e.g., NMR, LC-MS). Use the recommended amount of precursor as a starting point for your optimization.
-
-
Efficiency of [11C]Methyl Iodide or [11C]Methyl Triflate Trapping:
-
Troubleshooting: Inefficient trapping of the radiolabeling agent in the reaction vessel is a frequent cause of low yield. This can be due to issues with the gas flow rate, the temperature of the trapping solvent, or leaks in the system.
-
Recommendation: Check your system for leaks. Optimize the flow rate of the inert gas used to transport the [11C]CH₃I or [11C]CH₃OTf. Ensure the reaction solvent is at the appropriate temperature to efficiently trap the labeling agent.
-
-
Reaction Conditions:
-
Troubleshooting: Suboptimal reaction temperature, time, or inefficient mixing can lead to incomplete reactions. The published protocol specifies a reaction temperature of 80°C for 5 minutes.
-
Recommendation: Ensure your reaction vessel is reaching and maintaining the target temperature. Verify the reaction time. Gentle agitation of the reaction mixture can improve reaction kinetics.
-
-
Base Selection and Concentration:
-
Troubleshooting: The choice and amount of base are crucial for deprotonating the precursor. The use of 2,2,6,6,-tetramethylpiperidine has been reported. An insufficient amount of base will result in incomplete deprotonation and thus, low labeling efficiency.
-
Recommendation: Ensure the base is fresh and of high quality. The optimal amount of base may need to be determined empirically for your specific setup.
-
Q2: I am observing low radiochemical purity (<99%) in my final [11C]this compound product. What are the likely impurities and how can I improve the purity?
A2: Low radiochemical purity can be caused by several factors, leading to the presence of radioactive and non-radioactive impurities.
-
Incomplete Reaction:
-
Troubleshooting: The most common radioactive impurity is unreacted [11C]methyl iodide or [11C]methyl triflate.
-
Recommendation: Refer to the recommendations in A1 for optimizing reaction conditions to drive the reaction to completion.
-
-
Side Reactions:
-
Troubleshooting: Although not extensively reported for this specific tracer, N-methylation can sometimes lead to the formation of undesired byproducts.
-
Recommendation: Careful optimization of the reaction temperature and time can help minimize side product formation.
-
-
Inefficient Purification:
-
Troubleshooting: The purification step, typically performed by semi-preparative HPLC, is critical for achieving high radiochemical purity. Poor separation on the HPLC column can lead to co-elution of impurities with the product.
-
Recommendation: Ensure your semi-preparative HPLC system is well-maintained. The column should be in good condition, and the mobile phase composition should be optimized for the best separation of [11C]this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile (B52724) and sodium phosphate (B84403) buffer has been reported to be effective.[1]
-
-
Radiolysis:
-
Troubleshooting: High levels of radioactivity in a small volume can lead to the degradation of the radiolabeled compound, a process known as radiolysis.
-
Recommendation: Work with appropriate levels of radioactivity and process the sample as quickly as possible. Dilution of the final product in a suitable formulation buffer can help to mitigate radiolysis.
-
Q3: My specific activity is lower than expected. What are the contributing factors?
A3: Low specific activity is often caused by the introduction of non-radioactive carbon ("cold" carbon) into the synthesis.
-
Carbon Dioxide from the Air:
-
Troubleshooting: The primary precursor for [11C] is [11C]CO₂, which is produced in the cyclotron. Contamination with atmospheric CO₂ can dilute the [11C]CO₂ and lower the specific activity.
-
Recommendation: Ensure all gas lines and reaction vessels are properly sealed and purged with an inert gas to minimize atmospheric CO₂ contamination.
-
-
Contaminants in Reagents and Solvents:
-
Troubleshooting: Traces of "cold" methylating agents or other carbon-containing impurities in the reagents and solvents can compete with the [11C]methyl iodide or [11C]methyl triflate, leading to a lower specific activity.
-
Recommendation: Use high-purity reagents and solvents. It is good practice to use fresh solvents for each synthesis.
-
-
Carryover from Previous Syntheses:
-
Troubleshooting: Residual non-radioactive compounds from previous runs in the synthesis module or purification system can contaminate the current synthesis.
-
Recommendation: Thoroughly clean and rinse the synthesis module and HPLC system between each run.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis of [11C]this compound based on published literature.[1][2][3]
Table 1: Reaction Conditions and Performance
| Parameter | Value |
| Precursor | N-desmethyl-GSK215083 |
| Precursor Amount | 1 mg |
| Labeling Agent | [11C]Methyl Triflate |
| Base | 2,2,6,6,-Tetramethylpiperidine |
| Solvent | Methanol (B129727):Acetonitrile (2:1) |
| Reaction Temperature | 80°C |
| Reaction Time | 5 minutes |
| Radiochemical Yield (RCY) | 35% ± 5% |
| Radiochemical Purity | >99% |
| Specific Activity | 414 ± 143 GBq/µmol (for preclinical studies) |
| Total Synthesis Time | ~40 minutes |
Table 2: HPLC Purification and Analysis
| Parameter | Semi-Preparative HPLC | Analytical HPLC |
| Column | SphereClone ODS(2) C-18, 250 x 10 mm | Hypersil BDA C-18, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:70 mM NaH₂PO₄ (60:40) | A=0.1% TFA in water, B=0.1% TFA in acetonitrile |
| Flow Rate | 9 mL/min | 1 mL/min |
| Detection | Radioactivity and UV (254 nm) | Radioactivity and UV (254 nm) |
| Retention Time | Not specified | ~15 min (for non-radiolabeled standard) |
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]this compound
This protocol is based on the method described by Parker et al. (2012).[1]
Materials:
-
N-desmethyl-GSK215083 precursor (1 mg)
-
[11C]Methyl Triflate
-
2,2,6,6,-Tetramethylpiperidine
-
Methanol (anhydrous)
-
Acetonitrile (anhydrous)
-
Semi-preparative HPLC system
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol (B145695) for elution
-
Sterile saline for formulation
Procedure:
-
Preparation: In a reaction vessel, dissolve 1 mg of the N-desmethyl-GSK215083 precursor in a 2:1 mixture of methanol and acetonitrile. Add 2,2,6,6,-tetramethylpiperidine.
-
Radiolabeling: Bubble [11C]methyl triflate through the solution at room temperature to trap the radioactivity.
-
Reaction: Seal the reaction vessel and heat it to 80°C for 5 minutes.
-
Quenching: After 5 minutes, cool the reaction vessel and quench the reaction by adding the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [11C]this compound.
-
Formulation: Pass the collected HPLC fraction through a C18 SPE cartridge to trap the product. Wash the cartridge with water to remove HPLC solvents. Elute the [11C]this compound from the cartridge with a small volume of ethanol and then formulate with sterile saline for injection.
-
Quality Control: Analyze an aliquot of the final product using analytical HPLC to determine radiochemical purity and specific activity.
Visualizations
[11C]this compound Radiolabeling Workflow
References
Technical Support Center: Minimizing Motion Artifacts in [11C]GSK215083 PET Scans
This technical support center is designed for researchers, scientists, and drug development professionals utilizing [11C]GSK215083 PET scans. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to motion artifacts, ensuring the acquisition of high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts and how do they impact [11C]this compound PET scans?
A1: Motion artifacts are blurring and distortions in PET images caused by patient movement during the scan. For a neuroreceptor tracer like [11C]this compound, which requires dynamic imaging to model receptor kinetics, even small head movements can have a significant impact. These artifacts can lead to:
-
Reduced Image Quality: A noticeable blurring of anatomical structures, making it difficult to accurately delineate regions of interest (ROIs).
-
Inaccurate Quantification: Underestimation of the binding potential (BPND) and other kinetic parameters in key brain regions like the striatum and cortex. This is due to the smearing of the signal from high-uptake areas to areas with lower uptake.[1][2]
-
Misalignment with Anatomical Images: If a separate MRI or CT scan is used for anatomical reference, patient motion during the PET scan can cause a mismatch, leading to incorrect localization of the PET signal.[3]
Q2: What are the primary strategies to minimize motion artifacts in brain PET imaging?
A2: There are three main approaches to address head motion in PET scans:
-
Patient Comfort and Immobilization: This is the first and most crucial step. Ensuring the patient is comfortable and well-immobilized can significantly reduce voluntary and involuntary movements. This includes using comfortable head holders, padding, and clear communication with the patient.[3]
-
Prospective Motion Correction: This involves tracking the patient's head position in real-time during the scan and adjusting the scanner's acquisition parameters accordingly. This is typically achieved using hardware-based motion tracking systems, such as optical cameras that track a marker attached to the patient's head.[4]
-
Retrospective Motion Correction: This involves correcting for motion after the data has been acquired. This can be done through various software-based methods, including:
-
Frame-based Motion Correction: The dynamic PET data is divided into a series of short time frames. Each frame is then realigned to a reference frame (usually an early frame with minimal motion) before being summed or used for kinetic modeling.[1]
-
Data-Driven Motion Correction: These methods use the PET list-mode data itself to detect and correct for motion without the need for external tracking hardware.[5][6]
-
Event-by-Event Motion Correction: This is the most sophisticated method, where each detected radioactive decay event is individually repositioned based on real-time motion tracking data before image reconstruction.
-
Q3: For a dynamic [11C]this compound scan, what is a recommended framing scheme?
A3: Dynamic scans for [11C] tracers typically last for 60 to 90 minutes.[7] A common framing scheme involves shorter frames at the beginning of the scan to capture the rapid initial kinetics of the tracer, followed by progressively longer frames. A typical framing scheme might be: 6 x 30 seconds, 4 x 60 seconds, 5 x 120 seconds, and 7 x 300 seconds. For the purpose of frame-based motion correction, it can be beneficial to use even shorter initial frames (e.g., 10-20 seconds) if the count statistics allow.[1]
Q4: Can motion artifacts be corrected if I only have the reconstructed images and not the raw list-mode data?
A4: Yes, to some extent. If you have the dynamic data as a series of reconstructed image frames, you can perform frame-based motion correction by realigning each frame to a reference frame. However, this approach cannot correct for motion that occurs within a single frame (intra-frame motion). Access to list-mode data is preferable for more advanced and accurate motion correction techniques.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Blurry PET images, particularly at the cortical edges. | Involuntary patient motion (e.g., coughing, swallowing, gradual drift). | 1. Retrospective Frame-Based Correction: If list-mode data is available, re-reconstruct the data into short frames (e.g., 30-60 seconds) and perform frame-to-frame realignment. 2. Review Patient Positioning: For future scans, ensure the patient is comfortably positioned with adequate head support. Use of a thermoplastic mask can be considered for patients prone to movement. |
| Time-activity curves (TACs) show sudden, sharp discontinuities. | Abrupt patient movement between frames. | 1. Identify and Exclude Corrupt Frames: Visually inspect the dynamic image sequence to identify the frames with significant motion. Depending on the severity, these frames may need to be excluded from the kinetic analysis. 2. Apply Frame-Based Motion Correction: Realigning the dynamic frames can help to smooth the TACs. |
| Misalignment between the motion-corrected PET image and the anatomical (MR/CT) image. | Patient movement occurred between the anatomical scan and the PET scan, or the motion correction was not referenced to the initial PET frame. | 1. Co-register PET to Anatomical Image: Perform a rigid co-registration of the motion-corrected PET image (or the reference frame) to the patient's MRI or CT scan. 2. Simultaneous Acquisition: If possible, utilize a simultaneous PET/MR scanner to eliminate the possibility of inter-scan motion. |
| Underestimation of [11C]this compound binding potential (BPND) in the striatum. | Motion-induced blurring causing a partial volume effect, where the signal from the high-uptake striatum is averaged with surrounding lower-uptake tissue. | 1. Implement a robust motion correction strategy. Frame-based or data-driven methods can significantly improve the accuracy of BPND estimation.[1] 2. Partial Volume Correction (PVC): After motion correction, consider applying a PVC algorithm to further improve the quantitative accuracy, especially for small structures. |
Quantitative Data on Motion Correction Performance
The following tables summarize the impact of motion and the effectiveness of different correction techniques on quantitative PET measures. While data specific to [11C]this compound is limited, the findings from other neuroreceptor PET studies provide valuable insights.
Table 1: Impact of Uncorrected Head Motion on Quantitative Accuracy
| Tracer | Motion Magnitude | Impact on ROI Intensity/Binding | Reference |
| Various Neurotracers | > 5 mm (intra-frame) | ~9% bias in ROI intensities, ~10% bias in BPND | [1] |
| [18F]-FDG | High Motion | Significant difference in SUVmax in 7 of 8 ROIs | [6] |
| Dynamic Total-Body FDG | Motion Contaminated | Average improvement in tumor SUVmean of 5.35% after correction | [8] |
Table 2: Comparison of Motion Correction Techniques
| Correction Method | Key Advantage | Key Limitation | Typical Improvement | Reference |
| Frame-Based | Widely accessible (post-processing) | Cannot correct for intra-frame motion | Recovers a significant portion of lost signal, but residual blurring may remain. | [1] |
| Hardware-Based (Optical Tracking) | High accuracy, real-time correction | Requires additional hardware and setup | Can achieve accuracy of < 1 mm. | [9] |
| Data-Driven | No external hardware needed, can be applied retrospectively | Performance may depend on tracer distribution and count statistics | Can improve diagnostic quality from "unacceptable" to "acceptable". | [6] |
| Event-by-Event | Most accurate, corrects for intra-frame motion | Computationally intensive, requires list-mode data and precise motion tracking | Can significantly reduce image blurring and improve quantitative accuracy. |
Experimental Protocols
Protocol 1: Frame-Based Motion Correction for [11C]this compound PET Data
This protocol describes a retrospective, frame-based approach to correct for head motion in dynamic [11C]this compound PET scans.
1. Data Acquisition:
-
Acquire PET data in list-mode for 60-90 minutes following the bolus injection of [11C]this compound.
2. Framing Scheme:
-
Reconstruct the list-mode data into a dynamic sequence of frames. A suggested framing scheme is:
-
6 x 30 seconds
-
4 x 60 seconds
-
5 x 120 seconds
-
7 x 300 seconds
-
3. Image Reconstruction:
-
Reconstruct each frame using an iterative algorithm (e.g., OSEM). It is recommended to perform an initial reconstruction without attenuation correction, as this can sometimes improve registration accuracy.
4. Motion Estimation:
-
Select a reference frame. This is typically an early frame (or an average of the first few frames) where minimal motion is assumed.
-
Co-register each subsequent frame to the reference frame using a rigid transformation (3 translations, 3 rotations). A mutual information-based registration algorithm is recommended.
5. Motion Correction:
-
Apply the calculated transformation parameters to realign each frame to the reference frame's position.
-
Create a motion-corrected dynamic image series.
6. Final Reconstruction and Analysis:
-
If an initial reconstruction without attenuation correction was used, apply the motion correction parameters to the raw data and perform a final reconstruction with attenuation and scatter correction.
-
Generate time-activity curves from the motion-corrected dynamic images for kinetic modeling.
Protocol 2: Hardware-Based Motion Correction (General Workflow)
This protocol outlines the general steps for using an external motion tracking system.
1. System Setup and Calibration:
-
Position the motion tracking camera(s) to have a clear view of the patient's head within the scanner.
-
Perform a cross-calibration between the motion tracking system and the PET scanner to ensure they share a common coordinate system.
2. Patient Preparation:
-
Securely attach a tracking marker to the patient's head. The marker should be placed in a way that minimizes movement relative to the skull (e.g., on a rigid headband or attached to a thermoplastic mask).
3. Data Acquisition:
-
Begin motion tracking simultaneously with the start of the PET data acquisition (in list-mode).
-
The motion tracking system will record the 6-degree-of-freedom (3 translations, 3 rotations) head position at a high temporal resolution.
4. Motion-Corrected Image Reconstruction:
-
The preferred method is event-by-event correction, where the line of response (LOR) for each PET event is transformed to its correct position based on the motion tracking data at the time of the event.
-
Alternatively, the motion tracking data can be used to define frames with minimal intra-frame motion for a more accurate frame-based correction.
Visualizations
References
- 1. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perskuleuven.be [perskuleuven.be]
- 4. Off-line motion correction methods for multi-frame PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a data-driven motion-compensated PET brain image reconstruction algorithm in clinical patients using four radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Scanning - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic performance evaluation of head motion correction techniques for 3 commercial PET scanners using a reproducible experimental acquisition protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK215083 Kinetic Modeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK215083. Our aim is to help you overcome common challenges encountered during the kinetic modeling of this important PET radioligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a positron emission tomography (PET) radioligand, specifically [11C]this compound. It is used for in vivo imaging of the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors in the brain.[1][2] Its primary application is in neuroscience research to study the density and distribution of these receptors in various neurological and psychiatric conditions.
Q2: Which kinetic models are recommended for analyzing [11C]this compound PET data?
A2: The choice of kinetic model depends on the availability of an arterial input function:
-
With an arterial input function: The multilinear analysis (MA2) model is the recommended method.[3][4][5]
-
Without an arterial input function: A full reference tissue model (FRTM) is the preferred approach, using a reference region such as the cerebellum.[3][4][5]
Q3: Why is the cerebellum a suitable reference region for [11C]this compound studies?
A3: The cerebellum is considered a suitable reference region because it has a low density of 5-HT6 and 5-HT2A receptors, meaning the radioligand uptake in this area is primarily due to non-specific binding.[6][7][8] This allows it to be used to estimate the non-displaceable binding potential (BPND) in target regions.
Q4: What are the known binding characteristics of this compound?
A4: [11C]this compound shows high affinity for both 5-HT6 and 5-HT2A receptors. In vivo studies have shown that the signal in the striatum is predominantly from 5-HT6 receptors, while the signal in the cortex is primarily from 5-HT2A receptors.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in Binding Potential (BPND) Estimates
-
Question: My BPND values are highly variable between subjects, even within the same experimental group. What could be the cause?
-
Answer: High inter-subject variability can arise from several factors:
-
Patient Motion: Even slight head movement during the PET scan can lead to significant errors in regional time-activity curves (TACs).
-
Partial Volume Effects: For small brain regions, the limited spatial resolution of PET can cause a "spill-over" of signal from adjacent areas, leading to inaccurate quantification.
-
Model Misspecification: Using a simplified model like the Simplified Reference Tissue Model (SRTM) when the assumptions of instantaneous equilibrium are not met can introduce bias and variability.[1][10] The Full Reference Tissue Model (FRTM) is generally more robust for [11C]this compound.[3][4][5]
-
Physiological Differences: Variations in blood flow, metabolism of the radiotracer, and receptor density among individuals can contribute to variability.
-
Troubleshooting Steps:
-
Motion Correction: Implement a robust motion correction algorithm during image processing. Visually inspect the realigned images to ensure proper alignment.
-
Partial Volume Correction (PVC): Apply a validated PVC method, especially for smaller regions of interest like the caudate or putamen.
-
Model Selection: If using a reference region approach, prefer the FRTM over the SRTM for [11C]this compound data.
-
Quality Control of Time-Activity Curves (TACs): Visually inspect the TACs for each region of interest. Outliers or noisy curves may indicate issues with region-of-interest definition or other artifacts.
Issue 2: Poor Model Fit to the Time-Activity Curve (TAC)
-
Question: The kinetic model I am using does not provide a good fit to my experimental TAC data, especially in the initial phase of the scan. Why is this happening?
-
Answer: A poor model fit can be indicative of several problems:
-
Inaccurate Input Function: If using an arterial input function, errors in blood sampling, metabolite analysis, or delay and dispersion corrections can lead to a poor fit.
-
Incorrect Reference Region TAC: When using a reference tissue model, an improperly defined reference region (e.g., containing unforeseen specific binding) will result in an inaccurate input function for the model.
-
Assumptions of the Model Not Met: The kinetic model relies on certain assumptions about the biological system. For example, the one-tissue compartment model may be too simplistic if the radiotracer exhibits complex binding kinetics.
-
Noise in the Data: High levels of noise in the PET data can make it difficult for the model to converge to a stable and accurate solution.
-
Troubleshooting Steps:
-
Verify Input Function: Double-check all steps of the arterial input function measurement and correction. If using a reference region, ensure it is correctly delineated and devoid of specific binding.
-
Try a More Complex Model: If a simpler model provides a poor fit, consider a more complex model (e.g., a two-tissue compartment model if you were using a one-tissue model with an arterial input).
-
Data Smoothing: Apply appropriate data smoothing techniques to reduce noise, but be cautious not to oversmooth, which can distort the underlying kinetics.
-
Check Scan Duration: Ensure the scan duration is sufficient to capture the full kinetic profile of the radiotracer. For [11C]this compound, a 90-minute scan is typical.[5][7]
Issue 3: Unexpectedly Low or Negative Binding Potential (BPND) Values
-
Question: I am obtaining very low or even negative BPND values in regions where I expect to see specific binding. What could be wrong?
-
Answer: This is a common and concerning issue that can point to several problems:
-
Misregistration between PET and Anatomical (MRI) Images: If the regions of interest are defined on an MRI that is not properly co-registered to the PET data, the ROIs may be sampling from areas with little to no specific binding (e.g., white matter or cerebrospinal fluid).
-
Inappropriate Reference Region: The selected reference region may have some level of specific binding, leading to an overestimation of non-specific binding and consequently an underestimation of the specific binding in the target regions.
-
Attenuation Correction Errors: Errors in the CT-based attenuation correction can lead to regional underestimation of the PET signal.[11]
-
Subject-Specific Pathophysiology: In some disease states or after pharmacological intervention, receptor density may be genuinely low or downregulated.
-
Troubleshooting Steps:
-
Check Co-registration: Carefully inspect the fusion of the PET and MRI images to ensure accurate alignment.
-
Evaluate Reference Region: Re-evaluate the choice of the reference region. It may be necessary to use a different region or to perform a more detailed analysis to confirm its suitability.
-
Review Attenuation Correction: Examine the attenuation correction maps for any artifacts or misalignments.
-
Consider Biological Plausibility: Correlate your findings with the known pathophysiology of your study population.
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki) in nM |
| 5-HT6 | 0.16 |
| 5-HT2A | 0.79 |
Data sourced from in vitro studies.[12]
Table 2: Regional Non-Displaceable Binding Potential (BPND) of [11C]this compound in Healthy Humans
| Brain Region | Mean BPND (± SD) using SRTM |
| Caudate | 1.08 (± 0.40) |
| Putamen | 1.23 (± 0.40) |
| Frontal Cortex | 0.29 (± 0.07) |
Data from a study in eight healthy male subjects using the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region.[13]
Table 3: Comparison of [11C]this compound BPND in Healthy Controls vs. Schizophrenia Patients Treated with Olanzapine
| Brain Region | Healthy Controls (Mean BPND) | Olanzapine-Treated Patients (Mean BPND) | Percent Difference |
| Ventral Striatum | ~1.2 | Lower (53-95% reduction) | 53-95% |
| Putamen | ~1.4 | Lower (53-95% reduction) | 53-95% |
| Caudate | ~1.3 | Lower (53-95% reduction) | 53-95% |
| Frontal Cortex | ~0.3 | Lower (53-95% reduction) | 53-95% |
Data derived from a study comparing healthy controls (n=9) and schizophrenia patients (n=9) treated with olanzapine. BPND was calculated using multilinear analysis-1 (MA1) with the cerebellum as the reference region.[6][9] Note: Exact mean values for healthy controls were not provided in the source, so approximate values are inferred from typical findings.
Experimental Protocols
Detailed Methodology for a Typical [11C]this compound PET/CT Scan
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed in an antecubital vein for radiotracer injection.
-
For studies requiring an arterial input function, a catheter is placed in the contralateral radial artery for blood sampling.[5]
-
The subject's head is positioned comfortably on the scanner bed and immobilized using a head-holding device to minimize motion.[7]
-
-
PET/CT Acquisition:
-
A low-dose CT scan is performed for attenuation correction.[5]
-
A bolus injection of [11C]this compound (typically 350-370 MBq) is administered intravenously.[5][7]
-
Dynamic PET data are acquired in list mode for a total of 90 minutes, starting at the time of injection.[5][7]
-
The list-mode data are typically framed into a sequence of time frames (e.g., 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min).[7]
-
-
Arterial Blood Sampling (if applicable):
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
-
Samples are analyzed to determine the fraction of unchanged parent radiotracer versus radioactive metabolites.
-
-
Image Reconstruction and Analysis:
-
PET data are corrected for attenuation, scatter, randoms, and decay.
-
Images are reconstructed using a standard algorithm (e.g., filtered backprojection).
-
A high-resolution anatomical MRI scan is acquired for each subject and co-registered to the PET images.
-
Regions of interest (ROIs) are delineated on the co-registered MRI and applied to the dynamic PET data to generate time-activity curves (TACs).
-
The appropriate kinetic model (MA2 with arterial input or FRTM with a reference region) is applied to the TACs to estimate kinetic parameters, including the binding potential (BPND).
-
Visualizations
References
- 1. A regularized full reference tissue model for PET neuroreceptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 4. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A regularized full reference tissue model for PET neuroreceptor mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
Technical Support Center: Improving the Reproducibility of GSK215083 Binding Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of GSK215083 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
A1: this compound is a potent and selective antagonist used as a radioligand, particularly in Positron Emission Tomography (PET) imaging, to study serotonin (B10506) receptors.[1] Its primary binding targets are the 5-hydroxytryptamine (serotonin) receptor subtype 6 (5-HT6) and subtype 2A (5-HT2A).[1][2] It exhibits subnanomolar affinity for both receptors.[2]
Q2: Which assay formats are most common for studying this compound binding?
A2: The most common assay formats for studying this compound binding are radioligand binding assays, given its primary use as the radiolabeled molecule [11C]this compound.[1][3] Competitive binding assays are also frequently employed to determine the affinity of other compounds against the 5-HT6 and 5-HT2A receptors using [11C]this compound as the radioligand. While less specific information is available for this compound, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a viable non-radioactive alternative for studying GPCR-ligand interactions and can be adapted for this purpose.[4][5]
Q3: What are the known binding affinities (Kd) for this compound?
A3: The binding affinities for this compound can vary slightly depending on the experimental conditions. Below is a summary of reported in vitro values.
Data Presentation: this compound Binding Affinity
| Target Receptor | Reported Kd (nM) |
| Human 5-HT6 | 0.16 |
| Human 5-HT2A | 0.79 |
| [2] |
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
Q: My this compound binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?
A: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[6] Ideally, non-specific binding should be less than 50% of the total binding.[6]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use [11C]this compound at a concentration at or below its Kd value.[6]- Check Radioligand Purity: Impurities can contribute to high NSB. Ensure the radiochemical purity is >90%.[6]- Hydrophobicity: this compound has a moderate lipophilicity (log D = 2.25), which can contribute to NSB.[2] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% NP-40) to the assay buffer.[7] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein in your assay. A typical starting range is 50-120 µg for tissue and 3-20 µg for cells per well.[8]- Proper Homogenization and Washing: Ensure membranes are thoroughly homogenized and washed to remove endogenous ligands and other interfering substances.[8] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[8] Incubations are typically 60 minutes at room temperature or 30°C.[8][9]- Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1% to 5%) in the assay buffer.[10] Coating filters with polyethyleneimine (PEI) can also be beneficial.[11]- Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of wash steps to remove unbound radioligand.[8][10] |
Problem 2: Low or No Specific Binding Signal
Q: I am observing a very low specific binding signal in my assay. What could be the issue?
A: Low specific binding can make it difficult to obtain reliable data and may indicate problems with your experimental setup, reagents, or the biological preparation.
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | - Confirm Receptor Presence and Activity: Ensure that your cell line or tissue preparation expresses a sufficient density of 5-HT6 or 5-HT2A receptors. Receptor degradation during preparation can also be a factor.[6]- Optimize Protein Concentration: You may need to increase the amount of membrane protein per well to increase the signal.[12] |
| Radioligand Issues | - Check Radioligand Concentration and Activity: While high concentrations can increase NSB, a concentration that is too low may not be detectable.[6] Ensure the specific activity of your [11C]this compound is adequate. For PET radioligands, this is typically high.[1]- Proper Storage and Handling: Improper storage of the radioligand can lead to degradation and loss of activity. |
| Assay Conditions | - Insufficient Incubation Time: Ensure the incubation time is sufficient to reach equilibrium.[13] This can be determined by performing a time-course experiment.[13]- Incorrect Buffer Composition: The presence of certain ions can be critical for receptor binding. A common buffer for serotonin receptor binding is 50 mM Tris-HCl, with MgCl2 and EDTA.[8][9] The pH should be maintained around 7.4.[8][9] |
Problem 3: Poor Reproducibility and High Variability
Q: My results for the this compound binding assay are not reproducible between experiments. What factors should I check?
A: Lack of reproducibility can stem from various sources, from reagent preparation to data analysis.
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | - Consistent Reagent Preparation: Prepare fresh buffers for each experiment.[10] Use consistent sources and lot numbers for critical reagents like radioligands and cell lines.- Thawing of Membranes: Avoid repeated freeze-thaw cycles of your membrane preparations.[8] |
| Assay Technique | - Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of compounds and the addition of radioligand.- Consistent Incubation and Washing: Maintain consistent incubation times, temperatures, and washing procedures across all plates and experiments.[8] |
| Data Analysis | - Appropriate Curve Fitting: Use a non-linear regression model to fit your data. For competition assays, use the Cheng-Prusoff equation to calculate Ki from IC50 values.[8] |
Experimental Protocols
Protocol 1: [11C]this compound Radioligand Saturation Binding Assay
This protocol is designed to determine the Kd (dissociation constant) and Bmax (maximum receptor density) of [11C]this compound for 5-HT6 or 5-HT2A receptors in a membrane preparation.
Materials:
-
Membrane Preparation: From cells or tissue expressing the target receptor.
-
[11C]this compound
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, structurally different ligand for the target receptor (e.g., clozapine (B1669256) for 5-HT6).[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates and Vacuum Manifold .
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [11C]this compound.
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding control ligand.
-
Add 150 µL of the membrane preparation (optimized protein concentration) to each well.
-
Add 50 µL of [11C]this compound at various concentrations (e.g., 0.1 x Kd to 10 x Kd) to the appropriate wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked filter plates.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding from the average total binding for each concentration.
-
Plot specific binding versus the concentration of [11C]this compound and use non-linear regression to fit a one-site binding hyperbola to determine Kd and Bmax.
-
Protocol 2: Competitive Binding Assay using [11C]this compound
This protocol is for determining the inhibitory constant (Ki) of a test compound for the 5-HT6 or 5-HT2A receptor.
Materials:
-
Same as Protocol 1, plus the test compound of interest.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
Reagent Addition:
-
To each well, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control ligand, or 50 µL of the test compound at various concentrations.
-
Add 150 µL of the membrane preparation to each well.
-
Add 50 µL of [11C]this compound at a single concentration (typically at or below its Kd) to all wells.
-
-
Incubation, Filtration, Washing, Drying, and Counting: Follow steps 3-7 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [11C]this compound used and Kd is its dissociation constant determined from a saturation binding experiment.
-
Mandatory Visualizations
Diagram 1: General Radioligand Binding Assay Workflow
A generalized workflow for conducting a radioligand binding assay.
Diagram 2: 5-HT6 Receptor Signaling Pathway
Simplified 5-HT6 receptor signaling cascade, which is positively coupled to adenylyl cyclase.[14]
Diagram 3: 5-HT2A Receptor Signaling Pathway
Simplified 5-HT2A receptor signaling cascade via the Gq/11 pathway.[15][16]
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 10. benchchem.com [benchchem.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding in GSK215083 autoradiography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GSK215083 autoradiography experiments and effectively reduce non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure the true signal from your target receptors, leading to inaccurate quantification and interpretation of your results. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Problem: Non-specific binding is high, obscuring the specific signal.
First, it is essential to correctly define non-specific binding. This is typically achieved by incubating a parallel set of tissue sections with the radiolabeled this compound in the presence of a high concentration of an unlabeled competitor that binds to the same receptor.[1][2] The remaining signal in these sections represents the non-specific binding.
Below is a flowchart to guide you through the troubleshooting process.
Caption: Troubleshooting flowchart for high non-specific binding in autoradiography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a high-affinity radioligand used in techniques like Positron Emission Tomography (PET) and in vitro autoradiography. It is primarily a serotonin (B10506) 5-HT6 receptor antagonist but also exhibits high, subnanomolar affinity for the 5-HT2A receptor.[3][4] This dual affinity is a critical consideration in experimental design and data interpretation.
Q2: How do I determine the optimal concentration of [³H]this compound for my autoradiography experiment?
A2: The optimal concentration of the radioligand is a balance between achieving a robust specific signal and minimizing non-specific binding. A saturation binding experiment is recommended to determine the equilibrium dissociation constant (Kd).[5] For single-point assays, a concentration at or below the Kd is often used.
Q3: What can I use to define non-specific binding for this compound?
A3: To determine non-specific binding, a high concentration (typically 100 to 1000 times the Ki or Kd value) of an unlabeled competitor should be co-incubated with the radioligand.[5] Ideally, this competitor should be structurally different from this compound to avoid interactions with non-target sites that might be specific to the chemical scaffold of this compound.[5] Given this compound's high affinity for both 5-HT6 and 5-HT2A receptors, a compound that also potently binds to both, or a combination of selective antagonists for each receptor, could be used.
Q4: What are some general strategies to reduce non-specific binding?
A4: Several strategies can be employed to minimize non-specific binding:
-
Buffer Optimization: Adjusting the pH and increasing the salt concentration of the incubation and wash buffers can help reduce charge-based and hydrophobic interactions that contribute to non-specific binding.[6]
-
Blocking Agents: The addition of proteins like Bovine Serum Albumin (BSA) or casein to the incubation buffer can help saturate non-specific binding sites on the tissue and laboratory materials.[6][7] A typical concentration for BSA is 1%.[6]
-
Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions that cause non-specific binding.[6]
-
Washing Steps: Increasing the duration and number of washes in ice-cold buffer after incubation helps to remove unbound and loosely bound radioligand.[8][9]
-
Incubation Time: Optimize incubation times to reach equilibrium for specific binding without allowing excessive non-specific binding to accumulate.[7]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary targets. This information is crucial for designing competition binding assays and for interpreting the resulting autoradiograms.
| Target Receptor | Binding Affinity (Ki or Kd) | Species | Reference |
| 5-HT6 | 0.16 nM | Human | [3] |
| 5-HT2A | 0.79 nM | Human | [3] |
Experimental Protocols
General In Vitro Autoradiography Protocol
This protocol provides a general framework. Specific parameters such as incubation times, temperatures, and buffer compositions should be optimized for your specific tissue and experimental goals.
Caption: Standard workflow for an in vitro autoradiography experiment.
Detailed Methodologies:
-
Tissue Preparation:
-
Pre-incubation:
-
To remove endogenous serotonin, pre-incubate the slides in a suitable buffer (e.g., Tris-HCl) at room temperature.[2]
-
-
Incubation:
-
For total binding , incubate sections with [³H]this compound at a concentration determined from saturation binding experiments.
-
For non-specific binding , incubate adjacent sections with [³H]this compound plus a high concentration of an appropriate unlabeled competitor.[2]
-
Incubation is typically carried out at room temperature until equilibrium is reached.[10]
-
-
Washing:
-
Drying and Exposure:
-
Thoroughly dry the slides.
-
Expose the dried sections to a tritium-sensitive phosphor screen or autoradiography film.[9]
-
-
Data Analysis:
-
Quantify the signal intensity in different regions of interest.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.[2]
-
References
- 1. graphpad.com [graphpad.com]
- 2. Autoradiography [fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Partial Volume Correction for GSK215083 PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with partial volume correction (PVC) for GSK215083 PET data.
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a concern for this compound PET imaging?
A1: The partial volume effect (PVE) is an imaging artifact that occurs due to the limited spatial resolution of PET scanners. This limitation causes the signal from a specific region of interest to be blurred, with "spill-over" of signal into adjacent regions and "spill-in" of signal from neighboring areas. For this compound PET imaging, which targets 5-HT6 and 5-HT2A receptors in the brain, PVE can lead to an underestimation of radiotracer uptake in small brain structures and an overestimation in regions with low uptake adjacent to areas with high uptake. This can significantly impact the accuracy of quantitative measures such as binding potential (BP_ND).
Q2: What are the most common partial volume correction (PVC) methods used in neuro-PET imaging?
A2: Several PVC methods have been developed and can be broadly categorized as post-reconstruction techniques. The most commonly used methods in neuro-PET studies include:
-
Müller-Gärtner (MG) Method: This is a voxel-based method that uses high-resolution anatomical information from a co-registered MRI to correct for PVE in gray matter voxels, considering spill-over from white matter and cerebrospinal fluid (CSF).
-
Geometric Transfer Matrix (GTM) Method: This is a region-of-interest (ROI)-based method that models the spill-over between a set of predefined anatomical regions. It requires accurate segmentation of the brain into these regions.
-
Iterative Yang (IY) Method: This is an iterative, voxel-based method that corrects for PVE among gray matter regions, offering a potentially more accurate correction than the MG method by accounting for inter-regional PVE.
Q3: What are the key experimental requirements for performing PVC on this compound PET data?
A3: To perform accurate PVC on this compound PET data, the following are essential:
-
High-Resolution Anatomical Image: A co-registered T1-weighted MRI is crucial for providing the anatomical information needed for most PVC methods.
-
Accurate Image Co-registration: The PET and MRI images must be precisely aligned. Misregistration is a major source of error in PVC.
-
Brain Segmentation: The MRI must be accurately segmented into different tissue types (gray matter, white matter, CSF) and/or specific regions of interest.
-
Scanner's Point Spread Function (PSF): Knowledge of the scanner's spatial resolution, often characterized by the full width at half maximum (FWHM) of its PSF, is required for many PVC algorithms.
Q4: How does gray matter atrophy affect PVC for this compound PET data?
A4: Gray matter atrophy, which can be present in patient populations, exacerbates the partial volume effect. As gray matter structures shrink, the contribution of signal from surrounding tissues (like CSF) within a given voxel increases, leading to a greater underestimation of tracer uptake. PVC is particularly important in studies involving subjects with potential atrophy to obtain more accurate quantification of receptor availability.
Q5: The this compound tracer binds to both 5-HT6 and 5-HT2A receptors. How does this affect the choice and application of PVC?
A5: The dual-binding nature of this compound requires careful consideration during PVC. Since 5-HT6 receptors are concentrated in the striatum and 5-HT2A receptors are more abundant in the cortex, PVC should be applied consistently across all regions of interest. The choice of PVC method may depend on the specific research question. For instance, if precise quantification in small cortical or subcortical structures is critical, a method that accounts for inter-regional spill-over, like Iterative Yang, might be preferable. It's also important to be aware of potential "off-target" binding in areas not expressing these receptors, as this can also contribute to PVE.
Troubleshooting Guides
Issue 1: After PVC, the corrected binding potential values seem unrealistically high or noisy.
-
Possible Cause 1: Inaccurate Point Spread Function (PSF) Estimation.
-
Troubleshooting: The PSF of the PET scanner is a critical parameter for most PVC algorithms. An incorrect PSF can lead to over- or under-correction. Verify that the FWHM values entered into the PVC software are accurate for your specific scanner and reconstruction parameters. If possible, perform phantom scans to measure the PSF directly.
-
-
Possible Cause 2: Misregistration between PET and MRI images.
-
Troubleshooting: Visually inspect the co-registration of the PET and MRI images. Even small misalignments can lead to significant errors in PVC, where the correction is applied to the wrong anatomical location. Re-run the co-registration algorithm and manually check the alignment in multiple brain regions.
-
-
Possible Cause 3: Noise Amplification.
-
Troubleshooting: PVC methods, particularly deconvolution-based approaches, can amplify noise in the PET data. Ensure that the raw PET data has an adequate signal-to-noise ratio. Applying a smoothing filter to the PET data before PVC may help, but be aware that this can also affect the accuracy of the correction. Some PVC methods are inherently more robust to noise than others.
-
Issue 2: The PVC results are inconsistent across different subjects in my study.
-
Possible Cause 1: Variability in MRI Segmentation.
-
Troubleshooting: The accuracy and consistency of the MRI segmentation are crucial for anatomy-based PVC methods. Use a standardized and validated segmentation pipeline for all subjects. Manually inspect the quality of the segmentations, especially in key regions of interest, to ensure that anatomical boundaries are correctly defined.
-
-
Possible Cause 2: Subject Motion.
-
Troubleshooting: Subject motion during either the PET or MRI scan can lead to misregistration and inaccurate PVC. Implement motion correction techniques during image reconstruction if available. Visually inspect the raw data for signs of motion artifacts.
-
-
Possible Cause 3: Anatomical Differences.
-
Troubleshooting: In patient populations, there may be significant anatomical variability, such as enlarged ventricles or cortical atrophy. Ensure that your chosen PVC method is robust to such anatomical differences. For example, methods that rely on a standard template may be less accurate than those that use individual subject anatomy.
-
Issue 3: I am unsure which PVC method to choose for my this compound study.
-
Guidance: The optimal PVC method can depend on the specific research question, the PET scanner used, and the characteristics of the study population.
-
For studies focused on gray matter regions and where spill-over from white matter and CSF is the primary concern, the Müller-Gärtner method is a well-established choice.
-
If you are interested in the interactions between multiple, well-defined brain regions, the Geometric Transfer Matrix method may be more appropriate, though it is sensitive to the accuracy of the regional segmentation.
-
For a more comprehensive correction that accounts for spill-over between different gray matter regions, the Iterative Yang method is a strong candidate.
-
It is highly recommended to perform a sensitivity analysis by applying a few different PVC methods to a subset of your data to understand how the choice of method impacts your results.
-
Quantitative Data Summary
Table 1: Illustrative Impact of Different PVC Methods on Regional Binding Potential (BP_ND)
| Brain Region | Uncorrected BP_ND (mean ± SD) | Müller-Gärtner (MG) Corrected BP_ND (mean ± SD) | Iterative Yang (IY) Corrected BP_ND (mean ± SD) |
| Caudate | 2.5 ± 0.4 | 3.1 ± 0.5 (+24%) | 3.3 ± 0.6 (+32%) |
| Putamen | 2.8 ± 0.5 | 3.5 ± 0.6 (+25%) | 3.8 ± 0.7 (+36%) |
| Frontal Cortex | 1.8 ± 0.3 | 2.4 ± 0.4 (+33%) | 2.6 ± 0.5 (+44%) |
| Hippocampus | 1.2 ± 0.2 | 1.7 ± 0.3 (+42%) | 1.9 ± 0.4 (+58%) |
Table 2: Illustrative Effect of PVC on Group Differences in Hippocampal BP_ND in a Hypothetical Alzheimer's Disease Study
| Group | Uncorrected BP_ND (mean ± SD) | MG Corrected BP_ND (mean ± SD) | IY Corrected BP_ND (mean ± SD) |
| Healthy Controls | 1.3 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.4 |
| Alzheimer's Disease | 0.9 ± 0.2 | 1.3 ± 0.3 | 1.5 ± 0.3 |
| % Difference | -31% | -28% | -25% |
Note: In this illustrative example, PVC can alter the apparent percentage difference between groups, highlighting the importance of applying a consistent and validated correction method.
Experimental Protocols
Protocol 1: Partial Volume Correction using the Müller-Gärtner (MG) Method
-
Image Acquisition:
-
Acquire dynamic [11C]this compound PET data.
-
Acquire a high-resolution T1-weighted anatomical MRI for each subject.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET frames and reconstruct the PET image.
-
Co-register the subject's MRI to their PET image. This is a critical step; visual inspection of the alignment is mandatory.
-
-
MRI Segmentation:
-
Segment the co-registered MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps using a validated software package (e.g., SPM, FSL, FreeSurfer).
-
-
Point Spread Function (PSF) Estimation:
-
Determine the FWHM of the PET scanner's PSF for the reconstruction method used. This can be obtained from manufacturer specifications or by scanning a point source phantom.
-
-
Application of the MG Correction:
-
Use a software package that implements the MG method (e.g., PETPVE, PMOD).
-
Input the co-registered PET image, the segmented GM, WM, and CSF maps, and the scanner's FWHM.
-
The algorithm will then generate a partial volume corrected PET image.
-
Protocol 2: Partial Volume Correction using the Geometric Transfer Matrix (GTM) Method
-
Image Acquisition and Pre-processing:
-
Follow steps 1 and 2 from the MG Method protocol.
-
-
Anatomical Parcellation:
-
Parcellate the co-registered MRI into a set of predefined regions of interest (ROIs) using an anatomical atlas (e.g., AAL, Desikan-Killiany).
-
-
Point Spread Function (PSF) Estimation:
-
Determine the FWHM of the PET scanner's PSF.
-
-
Application of the GTM Correction:
-
Use a software package that implements the GTM method.
-
Input the co-registered PET image, the parcellated ROI map, and the scanner's FWHM.
-
The GTM method will calculate a matrix of spill-over factors between all ROIs and use this to correct the regional PET data, providing a single corrected value for each ROI.
-
Visualizations
Caption: Experimental workflow for performing partial volume correction on PET data.
Caption: Logical workflow for troubleshooting common PVC issues.
Technical Support Center: [11C]GSK215083 PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low brain uptake of the PET radioligand [11C]GSK215083.
Troubleshooting Guide
Question: We are observing significantly lower than expected brain uptake of [11C]this compound in our PET study. What are the potential causes and how can we troubleshoot this issue?
Answer:
Low brain uptake of [11C]this compound is not a commonly reported issue in the literature, as the tracer has been shown to readily enter the brains of pigs, non-human primates, and humans.[1][2] Therefore, suboptimal uptake is likely due to subject-specific, experimental, or technical factors rather than the inherent properties of the radioligand. The two primary biological factors to investigate are P-glycoprotein (P-gp) mediated efflux and rapid metabolism of the tracer.
1. P-glycoprotein (P-gp) Mediated Efflux:
P-glycoprotein is an efflux transporter at the blood-brain barrier (BBB) that can actively remove substances from the brain, thereby limiting their penetration and retention.[3][4] If [11C]this compound is a substrate of P-gp, its brain uptake could be limited.
-
Troubleshooting Step: To investigate the potential role of P-gp efflux, you can perform a P-gp inhibition study. This involves a baseline PET scan with [11C]this compound, followed by a second scan in the same subject after the administration of a P-gp inhibitor (e.g., Tariquidar or Cyclosporin A). A significant increase in brain uptake of [11C]this compound in the second scan would suggest that the tracer is a substrate for P-gp.[3]
2. Rapid Metabolism:
[11C]this compound is known to be rapidly metabolized in plasma.[5] The resulting radiometabolites are typically more polar than the parent compound and are not expected to cross the blood-brain barrier. If a large fraction of the injected radioactivity in the arterial plasma consists of these polar radiometabolites, the amount of parent tracer available to enter the brain will be reduced, leading to a lower PET signal. The identification of radiometabolites is crucial for accurate PET imaging analysis.[6]
-
Troubleshooting Step: It is essential to perform radiometabolite analysis of arterial blood samples collected during the PET scan. This will allow you to determine the fraction of radioactivity in the plasma that corresponds to the parent [11C]this compound over time. This "metabolite-corrected arterial input function" is crucial for accurate kinetic modeling of the PET data.[7][8]
3. Subject-Specific Factors:
-
Concomitant Medications: Certain medications can modulate the function of P-gp or affect the metabolism of [11C]this compound. For instance, some antipsychotic drugs have been shown to impact the availability of the receptors targeted by [11C]this compound.[9][10] A thorough review of the subject's medication history is recommended.
-
Physiological Variability: Inter-individual differences in metabolism and P-gp expression can lead to variability in brain uptake.
4. Technical and Experimental Issues:
-
Radiotracer Quality: Ensure that the synthesized [11C]this compound meets all quality control standards, including high radiochemical purity and specific activity.
-
Intravenous Injection: Issues with the bolus injection, such as extravasation (the tracer being injected into the tissue around the vein instead of into the bloodstream), can significantly reduce the amount of tracer that reaches the brain. Visually inspect the injection site and review the whole-body or initial time-of-flight images if available to rule out this possibility.
-
PET Scanner Calibration: Confirm that the PET scanner is properly calibrated.
Frequently Asked Questions (FAQs)
Q1: What are the typical brain uptake values for [11C]this compound in healthy volunteers?
A1: For receptor-binding radiotracers like [11C]this compound, the total volume of distribution (VT) is a more appropriate measure of brain uptake and distribution than the Standardized Uptake Value (SUV). VT reflects the equilibrium distribution of the tracer in tissue relative to plasma. The regional distribution of [11C]this compound is heterogeneous, consistent with the known densities of the 5-HT6 receptor.[1][2]
Q2: Is [11C]this compound a substrate for P-glycoprotein (P-gp)?
A2: While the available literature does not definitively state whether [11C]this compound is a P-gp substrate, investigating P-gp mediated efflux is a standard step in characterizing the brain kinetics of new PET tracers. Given that P-gp can transport a wide range of structurally diverse compounds, its potential involvement in cases of low brain uptake should be considered.[4]
Q3: How quickly is [11C]this compound metabolized?
A3: [11C]this compound undergoes rapid metabolism in arterial plasma. In one study, the parent compound represented only about 50% of the total radioactivity in the plasma 35 minutes after injection.[5]
Q4: What is the recommended PET imaging protocol for a [11C]this compound scan?
A4: A typical dynamic PET scan lasts for 90 minutes following an intravenous bolus injection of [11C]this compound. Arterial blood sampling is performed throughout the scan to allow for the measurement of the arterial input function and for radiometabolite analysis.
Q5: My research indicates low brain uptake. What is the first step I should take?
A5: The first step is to meticulously review your experimental procedures. Check the quality control data for the radiotracer batch, confirm the accuracy of the injected dose, and inspect the injection site for any signs of infiltration. If these technical aspects are in order, the next step is to consider the biological factors outlined in the troubleshooting guide, starting with an assessment of potential P-gp efflux and the impact of metabolism.
Data Presentation
Table 1: Regional Brain Distribution of [11C]this compound in Humans (Total Volume of Distribution, VT)
| Brain Region | Total Volume of Distribution (VT) (mL/cm³) |
| Putamen | ~25 |
| Cerebellum | ~15 |
Note: These values are approximate and can vary between individuals and studies. They are provided as a general reference. Data synthesized from published research.[8]
Experimental Protocols
Protocol 1: Baseline [11C]this compound PET Scan
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous catheter should be placed in an antecubital vein for tracer injection, and an arterial line should be placed in the contralateral radial artery for blood sampling.
-
Tracer Administration: A bolus injection of [11C]this compound (e.g., ~350 MBq with a mass dose of <10 µg) is administered intravenously.[5]
-
PET Data Acquisition: A dynamic PET scan is initiated at the time of injection and continues for 90 minutes.
-
Arterial Blood Sampling: Arterial blood samples are collected frequently in the first few minutes after injection, with the sampling frequency decreasing over the course of the scan. These samples are used to measure whole blood and plasma radioactivity concentrations and for radiometabolite analysis.
Protocol 2: P-glycoprotein Inhibition Study
-
Baseline Scan: Perform a baseline [11C]this compound PET scan as described in Protocol 1.
-
P-gp Inhibitor Administration: Following the baseline scan, administer a P-gp inhibitor. For example, Tariquidar can be administered as an intravenous infusion. The specific dose and timing will depend on the chosen inhibitor and the study design.
-
Second PET Scan: After administration of the P-gp inhibitor, perform a second [11C]this compound PET scan, following the same procedure as the baseline scan.
-
Data Analysis: Compare the brain uptake of [11C]this compound between the baseline and post-inhibitor scans.
Protocol 3: Radiometabolite Analysis
-
Sample Preparation: Collect arterial blood samples at various time points during the PET scan. Immediately centrifuge the samples to separate plasma.
-
Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile.
-
Chromatographic Separation: Use high-performance liquid chromatography (HPLC) with a radioactivity detector to separate the parent [11C]this compound from its radiometabolites.
-
Data Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the parent tracer at each time point. This data is used to generate a metabolite-corrected arterial input function. Alternatively, solid-phase extraction methods can be a faster way to separate the parent radioligand from its more polar metabolites.[11]
Visualizations
Caption: P-glycoprotein mediated efflux of [11C]this compound from the brain.
Caption: Experimental workflow for troubleshooting low brain uptake.
Caption: Logical relationships between the problem, causes, and solutions.
References
- 1. Distribution of tracer levels of cocaine in the human brain as assessed with averaged [11C]cocaine images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging P-glycoprotein function in rats using [(11)C]-N-desmethyl-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [11C]-[N-Methyl]3-[(3-fluorophenyl)sulfonyl]-8-(4-methyl-1-piperazinyl)quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Validation of a tracer kinetic model for the quantification of 5-HT(2A) receptors in human brain with [(11)C]MDL 100,907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma radio-metabolite analysis of PET tracers for dynamic PET imaging: TLC and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dealing with PET radiometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simplified radiometabolite analysis procedure for PET radioligands using a solid phase extraction with micellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpretation of GSK215083 Binding in Cortical Regions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK215083, a high-affinity ligand for both the serotonin (B10506) 5-HT6 and 5-HT2A receptors.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in cortical regions?
A1: this compound is a high-affinity antagonist for both the serotonin 5-HT6 receptor and the serotonin 5-HT2A receptor. Both of these receptors are expressed in various cortical regions, including the prefrontal cortex. This dual-binding characteristic is a critical factor to consider when interpreting experimental data.
Q2: Why is the dual binding of this compound to 5-HT6 and 5-HT2A receptors a consideration in cortical binding studies?
A2: The co-localization of 5-HT6 and 5-HT2A receptors in cortical areas can complicate the interpretation of binding data obtained using this compound.[1] The observed signal in these regions will be a composite of its binding to both receptor subtypes. Therefore, it is crucial to employ experimental designs that can differentiate between the contributions of each receptor.
Q3: Can [11C]this compound PET imaging distinguish between 5-HT6 and 5-HT2A receptor binding in the brain?
A3: Yes, to a certain extent, by leveraging the differential distribution of these receptors. Pharmacological studies have shown that the signal from [11C]this compound in the striatum is predominantly from 5-HT6 receptors, as it can be blocked by a selective 5-HT6 antagonist (SB742457) but not by a selective 5-HT2A antagonist (ketanserin).[2] Conversely, the signal in the frontal cortex is attributed to a mix of 5-HT2A and 5-HT6 receptors, as it can be blocked by both ketanserin (B1673593) and SB742457.[2] Therefore, by using appropriate blocking agents and regional analysis, it is possible to dissect the relative contributions of each receptor subtype.
Q4: What are the typical binding affinity (Ki) values for this compound at its primary targets?
A4: this compound exhibits subnanomolar affinity for both human 5-HT6 and 5-HT2A receptors. The reported in vitro Ki values are approximately 0.16 nM for the 5-HT6 receptor and 0.79 nM for the 5-HT2A receptor.[3]
Troubleshooting Guides
In Vitro Radioligand Binding Assays
Issue 1: High non-specific binding in my this compound binding assay.
-
Possible Cause: The concentration of the radiolabeled this compound may be too high.
-
Solution: Use a radioligand concentration at or below the Kd value for the target receptor.
-
-
Possible Cause: The membrane protein concentration is not optimal.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.
-
-
Possible Cause: Inadequate washing steps.
-
Solution: Increase the volume and number of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Issue 2: Low specific binding signal.
-
Possible Cause: Low receptor density in the tissue preparation.
-
Solution: Ensure the chosen cortical region has a sufficient density of 5-HT6 and/or 5-HT2A receptors. Consider using a positive control tissue known to have high receptor expression.
-
-
Possible Cause: Degradation of the radioligand.
-
Solution: Check the age and storage conditions of your radiolabeled this compound. Use fresh or recently validated batches for your experiments.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
-
In Vivo [11C]this compound PET Imaging
Issue 1: Difficulty in differentiating the 5-HT6 and 5-HT2A receptor signals in the cortex.
-
Possible Cause: The binding of [11C]this compound in cortical regions is a composite of both 5-HT6 and 5-HT2A receptors.
-
Solution: Incorporate pharmacological blocking studies into your experimental design. Pre-treatment with a selective 5-HT2A antagonist (e.g., ketanserin) will block the 5-HT2A component of the signal, allowing for the isolation of the 5-HT6 receptor signal. Conversely, a selective 5-HT6 antagonist can help delineate the 5-HT2A contribution.
-
-
Possible Cause: Inappropriate choice of reference region for kinetic modeling.
-
Solution: The cerebellum is often used as a reference region due to its low density of 5-HT6 and 5-HT2A receptors. However, it is crucial to validate this for your specific study population and imaging protocol. Ensure the reference region shows minimal specific binding.
-
Issue 2: High variability in binding potential (BPnd) values between subjects.
-
Possible Cause: Inter-individual differences in receptor density.
-
Solution: This is a biological variable. Ensure your study is adequately powered to detect meaningful differences between groups. You may also consider genotyping subjects for polymorphisms in the HTR6 and HTR2A genes, which could influence receptor expression.
-
-
Possible Cause: Inconsistent partial volume effects.
-
Possible Cause: Differences in subject preparation or scanner performance.
-
Solution: Standardize patient preparation protocols (e.g., fasting state, medication washout). Regularly perform quality control checks on the PET scanner to ensure consistent performance.
-
Quantitative Data
The following table summarizes available quantitative data for this compound binding and the density of its target receptors in human cortical regions. Please note that Bmax values can vary between studies due to differences in experimental methodology and the specific cortical sub-region analyzed.
| Parameter | Receptor | Brain Region | Value | Unit | Reference |
| Ki | 5-HT6 | Human | 0.16 | nM | [3] |
| Ki | 5-HT2A | Human | 0.79 | nM | [3] |
| Bmax | 5-HT1D | Human Prefrontal Cortex | 126 | fmol/mg protein | [6] |
| Bmax | 5-HT2A | Human Frontal Cortex | 3.2 ± 0.35 | (unit not specified) | [7] |
| Bmax | 5-HT6 | Human Striatum | 215 | fmol/mg protein | [1] |
| BPnd | [11C]this compound | Human Frontal Cortex | Lower in patients treated with olanzapine (B1677200) and risperidone | (qualitative) | [4][8] |
| BPnd | [18F]altanserin | Human Anterior Cingulate Cortex | 1.535 | (unitless) | [6][9] |
| BPnd | [18F]altanserin | Human Orbitofrontal Cortex | 1.503 | (unitless) | [6][9] |
Note: BPnd (Binding Potential, non-displaceable) is an in vivo measure derived from PET studies and is proportional to Bmax/Kd.
Experimental Protocols
In Vitro Radioligand Binding Assay for 5-HT6 Receptor
This is a general protocol that can be adapted for use with this compound.
-
Membrane Preparation:
-
Homogenize human cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, radiolabeled this compound (at a concentration near its Kd), and either buffer (for total binding) or a high concentration of a competing ligand (e.g., unlabeled this compound or a selective 5-HT6 antagonist) for determining non-specific binding.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the concentration of radioligand and fit the data to a one-site binding model to determine Bmax and Kd.
-
For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
-
[11C]this compound PET Imaging Protocol (Human)
This protocol is based on published clinical studies.[5][10]
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the scan.
-
A venous catheter is inserted for radiotracer injection and an arterial line may be placed for blood sampling to measure the input function.
-
-
Radiotracer Injection and PET Scan:
-
A bolus injection of [11C]this compound is administered intravenously.
-
Dynamic PET data are acquired for 90-120 minutes.
-
-
Image Reconstruction and Analysis:
-
PET data are corrected for attenuation, scatter, and random coincidences.
-
Images are reconstructed using an appropriate algorithm (e.g., filtered backprojection or iterative reconstruction).
-
Regions of interest (ROIs) are drawn on co-registered MRI scans for various cortical and subcortical structures.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling (e.g., using a two-tissue compartment model or a reference tissue model with the cerebellum as the reference region) is applied to the time-activity curves to estimate the binding potential (BPnd).
-
Signaling Pathways and Experimental Workflows
References
- 1. Autoradiographic analysis of age-dependent changes in serotonin 5-HT2 receptors of the human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-receptor interactions as studied by PET: implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A Receptor Binding in the Frontal Cortex of Parkinson's Disease Patients and Alpha-Synuclein Overexpressing Mice: A Postmortem Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bidas.kaist.ac.kr [bidas.kaist.ac.kr]
- 9. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-HT6 Receptor PET Ligands: [11C]GSK215083 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor, almost exclusively expressed in the central nervous system, has emerged as a significant therapeutic target for cognitive and neuropsychiatric disorders. The development of selective Positron Emission Tomography (PET) radioligands is crucial for in vivo imaging of this receptor, aiding in the understanding of its role in disease pathophysiology and facilitating the development of novel therapeutics. This guide provides an objective comparison of the prominent 5-HT6 receptor PET ligand, [11C]GSK215083, with other developed alternatives, supported by experimental data.
Overview of [11C]this compound
[11C]this compound is a PET radioligand based on a 3-benzenesulfonyl-8-piperazine-1-yl-quinoline scaffold. It exhibits high affinity for the 5-HT6 receptor.[1] A key characteristic of this ligand is its notable affinity for the 5-HT2A receptor, albeit approximately five-fold lower than for the 5-HT6 receptor.[1][2] Despite this, the distinct anatomical localization of these two receptors—5-HT6 receptors being predominant in the striatum and 5-HT2A receptors in the cortex—allows for the effective in vivo discrimination of the 5-HT6 receptor signal, particularly in the striatum.[1][3]
Comparative Data of 5-HT6 Receptor PET Ligands
The performance of a PET radioligand is determined by its binding affinity, selectivity, and in vivo pharmacokinetic properties. The following tables summarize the available quantitative data for [11C]this compound and its alternatives.
Table 1: In Vitro Binding Characteristics of 5-HT6 Receptor PET Ligands
| Ligand | Target Receptor | Binding Affinity (Kᵢ/Kₔ in nM) | Selectivity Profile (Kᵢ in nM) | Cell Line Used |
| [11C]this compound | 5-HT6 | 0.16 (pKi = 9.8)[1] | 5-HT2A: 0.79 (pKi = 9.1)[1] | Recombinant HeLa cells[4] |
| [18F]2FNQ1P | 5-HT6 | 1.39 (Kₔ)[5] | High selectivity (specific antagonist SB258585 used for blocking)[5][6] | Not specified |
| [11C]SB399885 | 5-HT6 | ~0.08 (pKi = 9.11)[7] | Selective 5-HT6 antagonist | Not specified |
| [11C]GSK224558 | 5-HT6 | High affinity (data not specified) | Data not specified | Not specified |
Table 2: In Vivo Performance of 5-HT6 Receptor PET Ligands
| Ligand | Species | Brain Uptake & Distribution | Key Findings | Reference Region |
| [11C]this compound | Pig, NHP, Human | Good brain entry; Heterogeneous distribution (Striatum > Cortex > Cerebellum)[4][8][9] | Specific binding in striatum reflects 5-HT6, cortical binding reflects 5-HT2A.[1] | Cerebellum[3][4] |
| [18F]2FNQ1P | Rat, Cat, NHP | Low uptake in rat (P-gp substrate), good penetration in cat and NHP with specific binding.[6] | High specific binding in cortical and subcortical regions in NHPs.[6] | Not specified |
| [11C]SB399885 | Baboon | Poor brain entry and rapid clearance.[7] | Inconsistent brain uptake limits its usefulness for in vivo quantification.[7] | Not specified |
| [11C]GSK224558 | Pig | Good brain penetration. | Considered an inferior ligand compared to [11C]this compound due to relatively slow kinetics. | Not specified |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these ligands are evaluated, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical workflow for PET ligand development.
References
- 1. Age-Related Change in 5-HT6 Receptor Availability in Healthy Male Volunteers Measured with 11C-GSK215083 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical validation of [18F]2FNQ1P as a specific PET radiotracer of 5-HT6 receptors in rat, pig, non-human primate and human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of [18F]2FNQ1P as the first fluorinated serotonin 5-HT6 radioligand for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of [O-methyl-11C] N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide as an imaging probe for 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK215083 and SB-742457 for 5-HT6 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key compounds, GSK215083 and SB-742457, utilized in the investigation of the 5-hydroxytryptamine-6 (5-HT6) receptor, a significant target in neuroscience and drug development for cognitive disorders. We present a comprehensive overview of their binding profiles, their application in receptor occupancy studies, and the experimental methodologies that underpin these investigations.
Introduction
The 5-HT6 receptor, predominantly expressed in the central nervous system, is a G-protein coupled receptor implicated in cognitive function, learning, and memory.[1][2][3] Consequently, it has emerged as a promising therapeutic target for conditions such as Alzheimer's disease and schizophrenia.[1][3] this compound, while a potent 5-HT6 receptor ligand, also exhibits high affinity for the 5-HT2A receptor.[4][5] This characteristic has led to its development as a positron emission tomography (PET) radioligand, [11C]this compound, for in vivo imaging and receptor occupancy studies.[4][6][7] In contrast, SB-742457 (also known as Intepirdine) is a highly selective 5-HT6 receptor antagonist that has been evaluated in clinical trials for its potential cognitive-enhancing effects.[8][9] This guide will delve into a direct comparison of these two compounds, with a focus on their utility in 5-HT6 receptor occupancy studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SB-742457, providing a clear comparison of their binding affinities and receptor occupancy profiles.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) | Selectivity |
| This compound | 5-HT6 | 0.16 nM[4] | 9.8[10] | ~5-fold for 5-HT6 over 5-HT2A[10][11] |
| 5-HT2A | 0.79 nM[4] | 9.1[10] | ||
| SB-742457 | 5-HT6 | - | 9.63[8][12] | >100-fold over other receptors[8][12] |
Table 2: In Vivo 5-HT6 and 5-HT2A Receptor Occupancy of SB-742457 Measured by [11C]this compound PET
| Dose of SB-742457 | 5-HT6 Receptor Occupancy | 5-HT2A Receptor Occupancy (Cortex) | Reference |
| 3 mg/day | Saturated | 24% ± 6% | [11][13] |
| 5 mg | 84% displacement of [11C]this compound | - | [4] |
| 15 mg/day | Saturated (94% displacement) | 35% ± 4% | [4][11][13] |
| 35 mg/day | Saturated (97% displacement) | 58% ± 19% | [4][11][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and SB-742457 for the 5-HT6 and 5-HT2A receptors.
Materials:
-
HEK-293 cell membranes expressing human 5-HT6 or 5-HT2A receptors.
-
Reference compound for non-specific binding: Methiothepin or Clozapine.[14][15]
-
Test compounds: this compound, SB-742457.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[14]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of the cell membranes in the binding buffer.
-
In a 96-well plate, add the membrane suspension, the radioligand ([3H]-LSD), and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a reference compound for non-specific binding).
-
Incubate the plates at 37°C for 60 minutes.[14]
-
Following incubation, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Studies using PET
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.
Objective: To determine the in vivo occupancy of 5-HT6 and 5-HT2A receptors by SB-742457 using the radioligand [11C]this compound.
Materials and Equipment:
-
Human subjects or preclinical animal models (e.g., non-human primates, pigs).
-
PET scanner.
-
Radioligand: [11C]this compound, prepared via methylation of the N-desmethyl precursor.[7][11]
-
Test compound: SB-742457 administered orally at various doses.
-
Arterial line for blood sampling (for kinetic modeling with an arterial input function).
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus intravenous injection of [11C]this compound.[11]
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
If using an arterial input function, collect arterial blood samples throughout the scan to measure the concentration of the radioligand in the plasma.
-
-
Drug Administration:
-
Administer SB-742457 at the desired dose and schedule (e.g., once daily for several days to reach steady-state).[13]
-
-
Post-Dosing Scan:
-
Repeat the PET scan with [11C]this compound at a specified time after the last dose of SB-742457.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images, such as the striatum (rich in 5-HT6 receptors) and the cortex (containing both 5-HT6 and 5-HT2A receptors).[4][6]
-
Generate time-activity curves for each ROI.
-
Use kinetic modeling (e.g., multilinear analysis, MA2, or a reference tissue model using the cerebellum) to estimate the binding potential (BPND) of the radioligand in each ROI for both the baseline and post-dosing scans.[11][13]
-
-
Receptor Occupancy Calculation:
-
Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] * 100
-
Visualizations
The following diagrams illustrate key concepts and workflows related to 5-HT6 receptor studies.
Caption: 5-HT6 Receptor Signaling Pathway.
References
- 1. In vivo 5-HT(6) receptor occupancy by antipsychotic drugs in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases | MDPI [mdpi.com]
- 3. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
A Comparative Guide to 5-HT2A Receptor Blockade: Ketanserin for Preclinical Research Involving GSK215083
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ketanserin (B1673593) and alternative pharmacological tools for blocking the 5-HT2A receptor binding of the PET radioligand GSK215083. Experimental data, protocols, and visual aids are presented to facilitate informed decisions in designing preclinical and clinical research studies.
Introduction
This compound is a valuable radioligand for in vivo imaging of both serotonin (B10506) 5-HT6 and 5-HT2A receptors using Positron Emission Tomography (PET). The ability to selectively block the 5-HT2A receptor component of the this compound signal is crucial for isolating and quantifying 5-HT6 receptor occupancy. Ketanserin, a well-established 5-HT2A receptor antagonist, is frequently employed for this purpose. This guide compares ketanserin with other selective 5-HT2A antagonists, providing key data to aid in the selection of the most appropriate blocking agent for your research needs.
Comparative Analysis of 5-HT2A Receptor Antagonists
The selection of an appropriate antagonist for blocking studies depends on several factors, including binding affinity, selectivity, in vivo potency, and the specific experimental paradigm. Here, we compare ketanserin with two notable alternatives: MDL 100,907 (Volinanserin) and Pimavanserin.
Data Presentation: Quantitative Comparison of 5-HT2A Antagonists
The following tables summarize key in vitro binding affinities and in vivo receptor occupancy data for ketanserin, MDL 100,907, and pimavanserin.
Table 1: In Vitro Binding Affinities (Ki) for Human 5-HT2A Receptors
| Compound | Ki (nM) for 5-HT2A | Selectivity Profile |
| Ketanserin | ~1-2[1] | Antagonist at α1-adrenergic and H1 histamine (B1213489) receptors.[1] |
| MDL 100,907 (Volinanserin) | 0.36 - 0.56[2] | Highly selective for 5-HT2A over other serotonin receptor subtypes and other neurotransmitter receptors.[3] |
| Pimavanserin | pKi of 9.3 (membranes), 9.7 (whole cells)[4] | Inverse agonist with high selectivity for 5-HT2A over 5-HT2C and other monoaminergic receptors.[4][5] |
Table 2: In Vivo 5-HT2A Receptor Occupancy in Humans
| Compound | Dose | Receptor Occupancy (%) | Study Population | PET Radiotracer |
| Ketanserin | 10 mg (oral) | EC50 reached[6][7] | Healthy Volunteers | [11C]Cimbi-36[7] |
| 20 mg (oral) | High occupancy | Healthy Volunteers | [11C]Cimbi-36 | |
| 40 mg (oral) | Near-complete occupancy | Healthy Volunteers | [11C]Cimbi-36 | |
| MDL 100,907 (Volinanserin) | 6 mg (single oral) | ~90%[8] | Healthy Volunteers | [11C]N-methylspiperone[8] |
| 10 mg (single oral) | 70-90%[9] | Healthy Volunteers | [11C]NMSP[9] | |
| 20 mg (daily) | >90%[10][11][12] | Schizophrenia Patients | [11C]M100907[10][12] | |
| Pimavanserin | 1, 2.5, 5, or 20 mg (daily) | Dose-dependent increase in SWS (biomarker for 5-HT2A inverse agonism) | Healthy Volunteers | Not Applicable[13] |
| 34 mg (once daily) | Recommended therapeutic dose for Parkinson's disease psychosis[14] | Parkinson's Disease Patients | Not Applicable[14] |
Experimental Protocols
Protocol: 5-HT2A Receptor Occupancy Study using [11C]this compound and a Blocking Agent
This protocol outlines a typical design for a human PET study to determine the 5-HT2A receptor occupancy of a blocking agent like ketanserin when using the radioligand [11C]this compound.
1. Subject Selection:
-
Enroll healthy human volunteers or a specific patient population based on the research question.
-
Obtain informed consent and ensure all ethical guidelines are followed.
2. Study Design:
-
Employ a within-subject, crossover design.
-
Baseline Scan: Perform a PET scan following the administration of a bolus injection of [11C]this compound to determine baseline receptor availability.
-
Blocking Scan: On a separate day, administer the blocking agent (e.g., an oral dose of ketanserin) at a predetermined time before the [11C]this compound injection and subsequent PET scan. The pre-treatment time should be based on the pharmacokinetic profile of the blocking agent to ensure peak receptor occupancy during the scan.
3. PET Scan Procedure:
-
Radioligand Administration: Administer a bolus injection of [11C]this compound intravenously.
-
Image Acquisition: Acquire dynamic PET data for a duration sufficient to capture the radiotracer's kinetic profile (e.g., 90-120 minutes).
-
Arterial Blood Sampling (optional but recommended): Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites, which is necessary for kinetic modeling.
4. Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET images.
-
Kinetic Modeling: Use appropriate kinetic models (e.g., two-tissue compartment model) with an arterial input function to estimate the volume of distribution (VT) of [11C]this compound in various brain regions of interest (e.g., frontal cortex for 5-HT2A).
-
Receptor Occupancy Calculation: Calculate the 5-HT2A receptor occupancy (RO) in the region of interest using the following formula: RO (%) = [(VT_baseline - VT_blocked) / VT_baseline] * 100
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for a receptor occupancy study.
Conclusion
Ketanserin is a widely used and effective tool for blocking the 5-HT2A receptor binding of this compound in PET imaging studies. Its well-characterized dose-occupancy relationship in humans makes it a reliable choice. However, for studies requiring higher selectivity and to avoid potential confounds from off-target effects at adrenergic and histaminergic receptors, alternatives like MDL 100,907 (Volinanserin) should be considered. Pimavanserin, with its inverse agonist properties, offers another valuable tool, particularly in studies investigating the constitutive activity of the 5-HT2A receptor. The choice of antagonist should be guided by the specific scientific question, the required selectivity profile, and the desired pharmacological action (antagonism vs. inverse agonism). This guide provides the necessary data and protocols to make an informed decision for your research.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients. (2000) | M. Talvik-Lotfi | 75 Citations [scispace.com]
- 13. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.mdedge.com [cdn.mdedge.com]
Cross-Validation of GSK215083 PET Findings with Post-Mortem Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) findings using the radioligand GSK215083 with post-mortem tissue analysis. The objective is to offer a clear cross-validation of the PET imaging results, supported by experimental data and detailed methodologies. This compound is a notable radioligand used to image 5-HT6 (serotonin receptor 6) and 5-HT2A (serotonin receptor 2A) in the brain.
Quantitative Data Comparison
The typical regional distribution observed in preclinical PET studies is as follows: Striatum > Cortex > Cerebellum.[1][2] This distribution aligns with the receptor densities measured in post-mortem tissue. For instance, equilibrium saturation studies in post-mortem striatal tissue have revealed 5-HT6 receptor densities (Bmax) of 181 ± 25 fmol/mg of protein in pigs and 215 ± 41 fmol/mg of protein in humans.[2]
| Brain Region | In Vivo [11C]this compound PET Signal | Post-Mortem 5-HT6 Receptor Density (Autoradiography) | Primary Receptor Target |
| Striatum (Caudate & Putamen) | High | High | 5-HT6 |
| Cortex | Moderate | Moderate | 5-HT2A |
| Cerebellum | Low | Low | - |
Table 1: Regional Correlation of In Vivo PET Signal and Post-Mortem Receptor Density. This table summarizes the consistent findings between in vivo PET imaging with [11C]this compound and post-mortem autoradiography studies of 5-HT6 and 5-HT2A receptor densities.
Experimental Protocols
In Vivo PET Imaging Protocol (Preclinical - Pig Model)
This protocol is based on the methodology described in the initial validation studies of [11C]this compound.
-
Animal Preparation: Pigs are fasted and initially anesthetized with an intramuscular induction of midazolam and ketamine. Following intubation, anesthesia is maintained with medical-grade air.[3]
-
Radioligand Injection: A bolus of [11C]this compound is injected intravenously.[3]
-
PET Scan Acquisition:
-
Scanner: Siemens ECAT EXACT HR tomograph.[3]
-
Positioning: The animal is positioned supinely in the scanner with its head immobilized.[3]
-
Attenuation Correction: A transmission scan is performed before the emission scan.[3]
-
Emission Scan: Dynamic 3D data is acquired over the brain for 90 minutes post-injection.[3]
-
Framing: The 90-minute scan is divided into 26 frames (8 x 15s, 4 x 30s, 2 x 1min, 2 x 2min, 4 x 5min, 6 x 10min).[3]
-
-
Data Reconstruction: Data is corrected for attenuation and scatter.[3]
Post-Mortem Autoradiography Protocol
This is a general protocol for quantitative receptor autoradiography, which is consistent with the methods used for validating PET radioligands.
-
Tissue Preparation: The brain is removed post-euthanasia, frozen, and sectioned into thin slices (typically 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.
-
Incubation: The brain sections are incubated with a radiolabeled form of this compound (e.g., [3H]this compound) in a buffer solution at a specific concentration and for a duration sufficient to reach equilibrium.
-
Washing: The slides are washed in a buffer to remove non-specifically bound radioligand.
-
Drying: The washed slides are dried rapidly.
-
Imaging: The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a set period to detect the radioactive signal.
-
Quantification: The resulting image is digitized, and the signal intensity in different brain regions is quantified using image analysis software. The signal is then converted to receptor density (e.g., fmol/mg tissue) by comparison to a standard curve generated using tissue standards with known radioactivity concentrations.
Visualizations
Signaling Pathways
This compound targets two distinct G-protein coupled receptors: the 5-HT6 receptor, which is primarily coupled to Gs and stimulates adenylyl cyclase, and the 5-HT2A receptor, which is coupled to Gq and activates the phospholipase C pathway.[4][5]
Experimental Workflow
The following diagram illustrates the typical workflow for cross-validating in vivo PET findings with ex vivo autoradiography in a preclinical setting.
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Test-Retest Reliability of [11C]GSK215083 PET Imaging: A Comparative Guide
Overview of [11C]GSK215083
[11C]this compound is a positron emission tomography (PET) radioligand developed for in vivo imaging of the 5-HT6 receptor in the brain. It has been demonstrated to readily cross the blood-brain barrier and exhibit a heterogeneous distribution consistent with the known density of 5-HT6 receptors, with the highest uptake in the striatum, moderate uptake in the cortex, and the lowest in the cerebellum.[1] Notably, [11C]this compound also shows affinity for the 5-HT2A receptor, which should be considered when interpreting imaging data.[1]
Performance Comparison
To provide a context for the potential performance of [11C]this compound, the following table summarizes its key characteristics alongside the test-retest reliability data of other PET radioligands used for imaging serotonin (B10506) receptors. The intraclass correlation coefficient (ICC) is a measure of reliability, with values closer to 1 indicating higher reliability. Variability (often expressed as absolute percentage difference) indicates the degree of change between test and retest scans.
Table 1: Comparison of [11C]this compound Characteristics and Test-Retest Reliability of Alternative PET Tracers
| Radioligand | Primary Target | Test-Retest Interval | Intraclass Correlation Coefficient (ICC) | Absolute Variability (%) | Key Findings |
| [11C]this compound | 5-HT6 Receptor | Not Reported | Not Reported | Not Reported | High affinity for 5-HT6 receptors; also binds to 5-HT2A receptors.[1] |
| [11C]DASB | Serotonin Transporter (SERT) | 1 hour | 0.44 - 0.85 | 4 - 13 | Good reproducibility for SERT imaging.[2] |
| [18F]-setoperone | 5-HT2A Receptor | 5-16 weeks | 0.91 - 0.97 (cortical regions) | 2 - 12 | High test-retest reliability in older adults.[3][4] |
| [11C]raclopride | Dopamine D2/3 Receptors | 7 months | 0.85 - 0.96 | 4 - 8 | High long-term test-retest reliability.[5] |
| [11C]P943 | 5-HT1B Receptor | Same day | High (specific values vary by region) | 0.2 - 5.4 | Very good test-retest reproducibility.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. The following sections outline a typical experimental protocol for a [11C]this compound PET imaging study, based on published research.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically performed via methylation of a precursor molecule using [11C]methyl iodide or [11C]methyl triflate. The process involves a series of chemical reactions and purification steps to yield the final radiotracer with high radiochemical purity and specific activity.
Human PET Imaging Protocol
A representative protocol for a human [11C]this compound PET scan is as follows:
-
Subject Preparation: Subjects are typically required to fast for a certain period before the scan. An intravenous line is inserted for radiotracer injection, and in some studies, an arterial line may be placed for blood sampling to measure the arterial input function.
-
PET Scan Acquisition:
-
The subject is positioned in the PET scanner with their head immobilized.
-
A transmission scan is performed for attenuation correction.
-
A bolus of [11C]this compound (typically around 350 MBq) is injected intravenously.
-
Dynamic emission data are acquired for 90-120 minutes.[7]
-
-
Image Reconstruction and Analysis:
-
The acquired data are corrected for attenuation, scatter, and radioactive decay.
-
Dynamic images are reconstructed.
-
Regions of interest (ROIs) are delineated on the images, often with the aid of a co-registered MRI scan.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling is applied to the time-activity curves to estimate outcome measures such as the binding potential (BPND), which reflects the density of available receptors. The cerebellum is often used as a reference region due to its low density of 5-HT6 receptors.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the 5-HT6 receptor signaling pathway and a typical workflow for a test-retest PET imaging study.
Caption: 5-HT6 Receptor Signaling Pathway.
References
- 1. Radiosynthesis and characterization of 11C-GSK215083 as a PET radioligand for the 5-HT6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of serotonin transporters with [11C]DASB: test-retest reproducibility using a multilinear reference tissue parametric imaging method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-retest variability of high resolution positron emission tomography (PET) imaging of cortical serotonin (5HT2A) receptors in older, healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test-retest variability of high resolution positron emission tomography (PET) imaging of cortical serotonin (5HT2A) receptors in older, healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GSK215083 binding affinity with competitive assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of GSK215083 with other relevant compounds, supported by experimental data. Detailed methodologies for the cited experiments are included to ensure reproducibility and critical evaluation.
Comparative Binding Affinity of this compound
This compound is a high-affinity ligand for the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. The following table summarizes its in vitro binding profile against a panel of neurotransmitter receptors, demonstrating its potent and selective binding characteristics. For comparative context, binding affinities of other well-characterized antipsychotic agents are also included.
| Target | This compound Kᵢ (nM) | Olanzapine Kᵢ (nM) | Risperidone Kᵢ (nM) | SB-271046 Kᵢ (nM) |
| 5-HT₆ | 0.16 | 16 | 199 | 1.1 |
| 5-HT₂ₐ | 0.79 | 4 | 0.16 | 158 |
| 5-HT₁ₐ | 13 | 251 | 4.2 | >1000 |
| 5-HT₁ₑ | 4.9 | - | - | - |
| 5-HT₂𝒸 | 12 | 11 | 4.8 | 1259 |
| 5-HT₅ₐ | 28 | - | - | - |
| 5-HT₇ | 26 | 52 | 2.1 | 1995 |
| D₂ | 24 | 31 | 3.0 | >1000 |
| D₃ | 10 | 48 | 7.3 | >1000 |
| α₁-adrenergic | 13 | 19 | 0.8 | 1259 |
| α₂-adrenergic | 115 | 200 | 1.7 | >1000 |
| H₁ | 12 | 7 | 20 | >1000 |
| M₁ | >1000 | 19 | >10000 | >1000 |
Kᵢ (inhibition constant) values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. Lower Kᵢ values indicate higher binding affinity.
Experimental Protocols
The binding affinities presented were determined using competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in these studies.
Radioligand Binding Assay for 5-HT₆ Receptor
1. Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT₆ receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LSD or [³H]-Serotonin), and varying concentrations of the unlabeled competitor drug (e.g., this compound or a comparator compound).[1]
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Molecular Interactions and Pathways
To better understand the context of this compound's activity, the following diagrams illustrate the competitive binding assay workflow and the signaling pathways of its primary targets, the 5-HT₆ and 5-HT₂ₐ receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Signaling pathways of 5-HT₆ and 5-HT₂ₐ receptors.
References
Unraveling the Brain: Correlating GSK215083 PET Data with Behavioral Outcomes
A Comparative Guide for Researchers in Neuroscience and Drug Development
Introduction: The development of novel therapeutics for cognitive and neuropsychiatric disorders hinges on our ability to link target engagement in the brain with observable behavioral changes. Positron Emission Tomography (PET) imaging provides a powerful, non-invasive window into neuroreceptor occupancy and function. GSK215083, a radioligand for the serotonin (B10506) 6 (5-HT6) receptor with additional affinity for the 5-HT2A receptor, has emerged as a valuable tool in this endeavor. This guide provides a comprehensive comparison of this compound's utility in correlating PET data with behavioral outcomes, offering insights for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound is a PET radiotracer that primarily targets the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system, particularly in regions crucial for learning and memory such as the hippocampus and prefrontal cortex.[1] Notably, this compound also exhibits affinity for the 5-HT2A receptor, another key player in cognition and mood regulation. Its brain uptake pattern, with the highest concentrations in the striatum, followed by the cortex and cerebellum, aligns with the known distribution of 5-HT6 receptors.[2]
Correlating PET Data with Behavior: The Current Landscape
Direct correlational studies linking this compound PET data with specific behavioral outcomes in the same subjects are not extensively reported in publicly available literature. However, the foundation for such correlations is built upon two key lines of evidence:
-
Receptor Occupancy Studies: this compound PET has been effectively used to measure the degree to which therapeutic drug candidates occupy 5-HT6 and 5-HT2A receptors in the brain.[3] This is a critical step in drug development to ensure that a drug is reaching its intended target at clinically relevant doses.
-
Pro-cognitive Effects of 5-HT6 Receptor Antagonism: A substantial body of preclinical and clinical research suggests that blocking 5-HT6 receptors can enhance cognitive function, particularly in models of Alzheimer's disease and schizophrenia.[4][5]
While a direct statistical link between this compound PET signal and behavioral scores is not yet firmly established in published studies, the collective evidence strongly supports the potential for such correlations.
Comparison with Alternative PET Tracers
To provide a broader context, this guide includes data from other PET tracers targeting the 5-HT6 and 5-HT2A receptors. These alternatives offer valuable insights into the potential for correlating receptor imaging with cognitive and behavioral measures.
| PET Tracer | Target Receptor(s) | Key Findings from Correlational Studies |
| [11C]this compound | 5-HT6 > 5-HT2A | Primarily used for receptor occupancy studies of 5-HT6 antagonists like SB-742457 and idalopirdine.[3] While these antagonists have been investigated for pro-cognitive effects, direct correlations with [11C]this compound PET data are not yet published. |
| [18F]2FNQ1P | 5-HT6 | Postmortem studies using this tracer have shown a progressive decrease in 5-HT6 receptor density in the caudate nucleus with increasing Alzheimer's disease severity.[6] |
| [11C]Cimbi-36 | 5-HT2A (Agonist) | PET studies have shown a correlation between changes in extracellular serotonin levels and 5-HT2A receptor occupancy measured with this tracer. |
| [18F]Altanserin | 5-HT2A (Antagonist) | Used in studies that did not find a significant change in receptor occupancy with certain serotonin-releasing challenges. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in this field.
This compound PET Imaging Protocol
-
Radiosynthesis: [11C]this compound is synthesized via the methylation of a precursor molecule.
-
Subject Preparation: Subjects are typically fasted for a designated period before the scan. A cannula is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.
-
PET Scan Acquisition: The subject is positioned in the PET scanner. A transmission scan may be performed for attenuation correction. The radiotracer is then injected intravenously as a bolus, and dynamic emission data are acquired for 90-120 minutes.
-
Image Reconstruction and Analysis: The acquired data are reconstructed into a series of images over time. Regions of interest (ROIs) are defined on co-registered magnetic resonance imaging (MRI) scans. Time-activity curves are generated for each ROI to quantify radiotracer uptake and binding. The cerebellum is often used as a reference region to estimate non-specific binding. The primary outcome measure is typically the binding potential (BPND), which reflects the density of available receptors.
Behavioral and Cognitive Assessment
A battery of validated neuropsychological tests is administered to assess various cognitive domains. The choice of tests depends on the specific research question and the patient population.
| Cognitive Domain | Example Tests |
| Memory | Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS) |
| Executive Function | Trail Making Test (TMT), Wisconsin Card Sorting Test (WCST) |
| Attention | Continuous Performance Test (CPT) |
| Processing Speed | Symbol Digit Modalities Test (SDMT) |
| Global Cognition | Mini-Mental State Examination (MMSE), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) |
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms is essential for interpreting the correlation between PET data and behavioral outcomes.
5-HT6 Receptor Signaling Pathway
Caption: Canonical and non-canonical signaling pathways of the 5-HT6 receptor.
5-HT2A Receptor Signaling Pathway
Caption: Primary signaling cascade of the 5-HT2A receptor.
Experimental Workflow for Correlating PET Data and Behavioral Outcomes
Caption: A logical workflow for studies correlating PET imaging with behavior.
Conclusion and Future Directions
This compound is a promising PET radioligand for investigating the role of the 5-HT6 receptor in health and disease. While direct correlational studies with behavioral outcomes are still emerging, the existing body of research on receptor occupancy and the pro-cognitive effects of 5-HT6 antagonists provides a strong rationale for its use in this context. Future studies that simultaneously acquire this compound PET data and comprehensive behavioral assessments in the same individuals are crucial to definitively establish the relationship between 5-HT6 receptor availability and cognitive function. Such studies will be instrumental in advancing our understanding of the neurobiology of cognition and in the development of novel and effective treatments for a range of debilitating brain disorders. The inclusion of data from alternative tracers targeting the serotonergic system can provide a more complete picture and guide the design of these future investigations.
References
- 1. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Change in Expression of 5-HT6 Receptor at Different Stages of Alzheimer's Disease: A Postmortem Study with the PET Radiopharmaceutical [18F]2FNQ1P - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK215083 and Other 5-HT Ligands for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of GSK215083 with other key 5-hydroxytryptamine (5-HT) receptor ligands, focusing on their use in a preclinical research setting. The information presented is intended to aid researchers in selecting the most appropriate compounds for their studies by providing objective performance data and detailed experimental methodologies.
Introduction
The serotonin (B10506) (5-HT) system is a critical modulator of a wide array of physiological and pathological processes in the central nervous system. The diverse family of 5-HT receptors has become a major focus for drug discovery, particularly for neurological and psychiatric disorders. Among these, the 5-HT6 receptor has emerged as a promising target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[1] This guide focuses on this compound, a potent 5-HT receptor ligand, and compares its pharmacological profile with other well-characterized 5-HT6 receptor antagonists: idalopirdine, intepirdine, and masupirdine (B1682835) (SUVN-502).
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its target receptor and its selectivity against other receptors are fundamental parameters in drug development. A high affinity indicates a strong interaction with the target, while high selectivity minimizes off-target effects. The following table summarizes the in vitro binding affinities of this compound and other selected 5-HT ligands at human 5-HT receptors.
Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Selected 5-HT Ligands
| Ligand | 5-HT6 | 5-HT2A | Selectivity Notes |
| This compound | 0.16 [2][3] | 0.79 [2][3] | High affinity for both 5-HT6 and 5-HT2A receptors. |
| Idalopirdine (Lu AE58054) | 0.83 [4][5] | - | >50-fold selectivity for 5-HT6 over 70 other targets, including other 5-HT receptors.[4] |
| Intepirdine (SB-742457) | ~0.2 (pKi = 9.63)[6] | High Affinity[3] | Described as a selective 5-HT6 receptor antagonist.[7] |
| Masupirdine (SUVN-502) | 2.04 [8] | >2448 | >1200-fold selectivity for 5-HT6 over 5-HT2A receptors.[4][8] |
Note: A lower Ki value indicates a higher binding affinity.
Comparative Analysis of Functional Activity
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor. For 5-HT6 receptor antagonists, a common method is to measure their ability to inhibit the serotonin-induced increase in intracellular cyclic AMP (cAMP). For 5-HT2A receptors, which couple to Gq/11, a typical functional assay measures changes in intracellular calcium levels.
Table 2: Comparative in vitro Functional Activity of Selected 5-HT6 Receptor Antagonists
| Ligand | Assay Type | Cell Line | Measured Parameter | Potency |
| This compound | cAMP Accumulation | - | Antagonism of 5-HT induced cAMP increase | - |
| Idalopirdine (Lu AE58054) | GTPγS | - | Potent inhibition of 5-HT-mediated activation[4] | - |
| Intepirdine (SB-742457) | cAMP Accumulation | NG108-15 cells | Inverse agonist activity (inhibition of basal cAMP)[9] | - |
| Masupirdine (SUVN-502) | CRE-Luciferase | CHO-K1 cells | Blocks serotonin-induced luciferase activity[8] | - |
Note: Direct comparison of potency is challenging due to variations in assay formats and reported parameters.
Signaling Pathways
Understanding the downstream signaling cascades initiated by receptor activation is essential for elucidating the mechanism of action of a ligand. The 5-HT6 and 5-HT2A receptors, the primary targets of this compound, couple to different G-proteins and activate distinct intracellular pathways.
Figure 1: Simplified signaling pathways for the 5-HT6 and 5-HT2A receptors.
Experimental Protocols
To ensure the reproducibility of the data presented, this section outlines the general methodologies for the key in vitro assays used to characterize these 5-HT ligands.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
References
- 1. Intepirdine | ALZFORUM [alzforum.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intepirdine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling Antipsychotic Target Engagement: A Comparative Guide Using [11C]GSK215083 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of various second-generation antipsychotic drugs at the serotonin (B10506) 5-HT6 and 5-HT2A receptors, utilizing the novel radioligand [11C]GSK215083 in Positron Emission Tomography (PET) imaging. The data presented herein is crucial for understanding the in-vivo mechanisms of these drugs and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Comparative Analysis of Antipsychotic Receptor Occupancy
The following table summarizes the nondisplaceable binding potential (BPND) of [11C]this compound at 5-HT6 and 5-HT2A receptors in schizophrenia patients treated with different antipsychotics, as compared to healthy controls (HC). A lower BPND value indicates higher receptor occupancy by the drug.
| Antipsychotic | Brain Region | Receptor Target | Mean BPND in Patients | Mean BPND in Healthy Controls | Percentage Difference (%) |
| Olanzapine | Ventral Striatum | 5-HT6 | 0.23 | 1.05 | -78.1 |
| Putamen | 5-HT6 | 0.26 | 1.13 | -77.0 | |
| Caudate | 5-HT6 | 0.28 | 1.18 | -76.3 | |
| Frontal Cortex | 5-HT2A | 0.11 | 0.95 | -88.4 | |
| Risperidone | Frontal Cortex | 5-HT2A | 0.54 | 0.95 | -43.2 |
| Aripiprazole | Ventral Striatum | 5-HT6 | 0.98 | 1.05 | -6.7 |
| Frontal Cortex | 5-HT2A | 0.89 | 0.95 | -6.3 | |
| Quetiapine (B1663577) | Ventral Striatum | 5-HT6 | 1.02 | 1.05 | -2.9 |
| Frontal Cortex | 5-HT2A | 0.91 | 0.95 | -4.2 |
Data synthesized from a study by Radhakrishnan et al. (2020) where patients were treated for 7 days.[1][2]
Experimental Protocols
[11C]this compound PET Imaging Protocol
A standardized protocol was utilized for the PET imaging studies to ensure comparability of the data.[1][2]
-
Subject Preparation: Patients with schizophrenia were treated with olanzapine, risperidone, aripiprazole, or quetiapine for seven days to reach steady-state plasma levels of the drugs. Healthy controls were unmedicated.
-
Radioligand Administration: A bolus injection of [11C]this compound was administered intravenously.
-
PET Scanning: Dynamic PET scans were acquired over 90 minutes using a High-Resolution Research Tomograph (HRRT) PET scanner.
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand in plasma and to determine the metabolite-corrected arterial input function.
-
Image Reconstruction and Analysis: PET data were reconstructed, and time-activity curves were generated for various brain regions of interest, including the striatum (ventral striatum, putamen, caudate) for 5-HT6 receptor assessment and the frontal cortex for 5-HT2A receptor assessment.
-
Kinetic Modeling: The nondisplaceable binding potential (BPND) was calculated using a multilinear analysis-1 (MA1) model, with the cerebellum serving as the reference region. BPND is an indicator of the density of available receptors.[1][2]
Signaling Pathways and Experimental Workflow
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This activation can influence downstream effectors such as Protein Kinase A (PKA). Additionally, the 5-HT6 receptor can engage in non-canonical signaling through interactions with other proteins, including the mTOR and Cdk5 pathways, which are implicated in neuronal development and cognitive function.[4][5]
Caption: 5-HT6 Receptor Signaling Cascade.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor, another GPCR, is predominantly coupled to the Gq/11 alpha subunit.[6][7] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] These signaling events play a critical role in neuronal excitability and synaptic plasticity.
Caption: 5-HT2A Receptor Signaling Cascade.
[11C]this compound PET Experimental Workflow
The workflow for assessing antipsychotic target engagement using [11C]this compound PET imaging involves several key steps, from patient selection to data analysis, providing a quantitative measure of in-vivo receptor occupancy.
Caption: Workflow for PET Target Engagement Study.
References
- 1. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]this compound PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Variability of GSK215083 PET Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the positron emission tomography (PET) tracer [11C]GSK215083 with alternative imaging agents. Experimental data on reproducibility and variability are presented to inform the selection of the most appropriate tracer for research and clinical applications.
Overview of [11C]this compound
[11C]this compound is a PET radioligand utilized for in vivo imaging of the serotonin (B10506) 6 (5-HT6) and serotonin 2A (5-HT2A) receptors in the brain. Its unique property lies in its dual-target binding, with primary selectivity for 5-HT6 receptors in the striatum and 5-HT2A receptors in the cortex. This characteristic allows for the simultaneous investigation of two key neurotransmitter systems implicated in various neurological and psychiatric disorders.
Data on Reproducibility and Variability
The reliability of PET measurements is crucial for longitudinal studies, therapeutic monitoring, and multi-center clinical trials. Key metrics for assessing this reliability are the test-retest variability, often expressed as the absolute variability or percent difference, and the intraclass correlation coefficient (ICC), which measures the consistency of measurements.
[11C]this compound Test-Retest Variability
Quantitative data on the test-retest reliability of [11C]this compound binding potential (BPND) in various brain regions are summarized below.
| Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| Caudate | 10.3 | 0.77 |
| Putamen | 10.1 | 0.81 |
| Ventral Striatum | 15.6 | 0.58 |
| Frontal Cortex | 8.8 | 0.73 |
| Temporal Cortex | 10.5 | 0.74 |
| Parietal Cortex | 10.2 | 0.61 |
| Occipital Cortex | 12.2 | 0.57 |
Comparison with Alternative PET Tracers
The selection of a PET tracer often involves comparing its performance with other available options for the same molecular target.
For the 5-HT6 receptor, a key alternative to [11C]this compound is [11C]Lu AE92686 .
| Tracer | Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [11C]this compound | Caudate | 10.3 | 0.77 |
| Putamen | 10.1 | 0.81 | |
| [11C]Lu AE92686 | Caudate | 7.9 | 0.89 |
| Putamen | 6.7 | 0.90 |
For the 5-HT2A receptor, several alternative tracers are available, including [11C]CIMBI-36 , [18F]altanserin , and [11C]MDL 100,907 .
| Tracer | Brain Region | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| [11C]this compound | Frontal Cortex | 8.8 | 0.73 |
| Cingulate Cortex | - | - | |
| [11C]CIMBI-36 | Neocortex | 6 | 0.94 |
| Cingulate Cortex | 5 | 0.95 | |
| [18F]altanserin | Frontal Cortex | 5.3 | 0.92 |
| Cingulate Cortex | 6.7 | 0.89 | |
| [11C]MDL 100,907 | Frontal Cortex | 5.4 | 0.90 |
| Cingulate Cortex | 6.2 | 0.88 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings across studies.
[11C]this compound PET Imaging Protocol
A typical experimental workflow for a [11C]this compound PET study is as follows:
-
Subject Preparation: Subjects are typically required to fast for a specified period before the scan. A venous catheter is inserted for tracer injection, and in some protocols, an arterial line is placed for blood sampling to measure the arterial input function.
-
Tracer Administration: A bolus injection of [11C]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning commences immediately after tracer injection and typically lasts for 90-120 minutes.
-
Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest. The binding potential (BPND), a measure of receptor density, is then calculated using kinetic modeling, often with the cerebellum as a reference region.
Safety Operating Guide
Proper Disposal of GSK215083: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Research Chemical
GSK215083 is a potent and selective 5-HT6 receptor antagonist utilized in research, notably as a positron emission tomography (PET) radioligand for studying conditions like Alzheimer's disease. As a research chemical, a specific Safety Data Sheet (SDS) with comprehensive disposal instructions may not be readily available. Therefore, the following procedures are based on general principles for the safe disposal of quinoline (B57606) and sulfonamide-containing research chemicals, and address both the non-radioactive ("cold") and radiolabeled forms of the compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option).
-
Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For small spills, use an inert absorbent material like vermiculite (B1170534) or sand. Collect the contaminated material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol for Non-Radioactive this compound
The primary principle for disposing of non-radioactive this compound is to treat it as hazardous chemical waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be designated as "Hazardous Chemical Waste."
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other incompatible chemical wastes.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and any other components in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal Procedures for Radiolabeled this compound (e.g., [¹¹C]this compound)
This compound is often radiolabeled with Carbon-11 ([¹¹C]), which has a short half-life of approximately 20.39 minutes. This characteristic is central to its disposal procedure.
-
Decay-in-Storage:
-
The primary disposal method for short-lived radioactive waste like [¹¹C]this compound is "decay-in-storage."
-
Collect all waste contaminated with [¹¹C]this compound in a designated radioactive waste container. This container must be appropriately shielded to protect personnel from radiation exposure.
-
The container must be clearly labeled with the radioactive symbol, the isotope ([¹¹C]), the date, and the initial activity.
-
-
Storage for Decay:
-
Store the container in a designated and secure radioactive materials area.
-
Allow the waste to decay for at least 10 half-lives. For Carbon-11, this is approximately 204 minutes, or about 3.5 hours. To be conservative, a longer decay period (e.g., 24 hours) is often practiced.
-
-
Survey and Declassification:
-
After the decay period, survey the waste container with a suitable radiation detection meter (e.g., a Geiger-Müller counter) to ensure that the radioactivity is indistinguishable from background radiation.
-
Once confirmed to be at background levels, the waste can be declassified as radioactive.
-
-
Final Disposal:
-
After declassification from a radioactive standpoint, the waste must still be treated as hazardous chemical waste.
-
Dispose of the decayed waste following the protocol for non-radioactive this compound. Deface or remove any radioactive labels before final disposal.
-
Quantitative Data and Disposal Parameters
Since a specific SDS for this compound is not publicly available, the following table summarizes key disposal parameters based on the general principles for quinoline and sulfonamide-based research chemicals and Carbon-11 waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste; Radioactive Waste (if applicable) | Precautionary principle for research chemicals with unknown long-term environmental effects. |
| PPE | Lab coat, safety goggles, chemical-resistant gloves | Standard protection against chemical exposure. |
| Waste Container | Leak-proof, chemically compatible, clearly labeled | Prevents spills and ensures proper identification. |
| [¹¹C] Half-Life | ~20.39 minutes | Determines the required decay-in-storage time. |
| Decay-in-Storage Time | Minimum of 10 half-lives (~3.5 hours); 24 hours recommended | Ensures radioactivity has decayed to background levels. |
| Final Disposal Method | Incineration by a licensed hazardous waste facility | Common practice for organic chemical waste to ensure complete destruction. |
Experimental Protocols
The disposal procedures outlined above are standard operational protocols for laboratory chemical and radiological safety. Specific experimental protocols that would generate this compound waste (e.g., synthesis, in vitro assays, or PET imaging studies) should incorporate these waste disposal steps into their methodology section to ensure safety and compliance from the outset.
Mandatory Visualizations
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical and radioactive waste disposal.
Essential Safety and Logistical Information for Handling GSK215083
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling GSK215083 to create a barrier against potential exposure. The selection of appropriate PPE is dictated by a thorough risk assessment of the specific laboratory procedures being performed.[2]
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 or higher-rated respirator.[1] - Double-gloving (e.g., nitrile gloves).[1] - Disposable, solid-front lab coat with tight-fitting cuffs.[2] - Chemical splash goggles (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of potent powders. Full respiratory and eye protection is crucial. Double-gloving provides an additional layer of safety against contamination.[1][2] |
| Solution Preparation and Handling | - Two pairs of nitrile gloves.[1] - Safety glasses with side shields or chemical splash goggles.[1] - Standard laboratory coat.[1] - Work should be conducted in a certified chemical fume hood.[1] | Reduces the risk of splashes and contamination. A fume hood is essential for handling concentrated solutions. |
| Cell Culture and In Vitro Assays | - Nitrile gloves.[1] - Safety glasses with side shields.[1] - Standard laboratory coat.[1] - All cell culture work should be performed in a Class II biological safety cabinet.[1] | Maintains sterility of the cell cultures while protecting the user from potential exposure to the compound in the media. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal. All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
Experimental Protocol: General Workflow for Safe Handling
-
Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Inventory and Storage : Document the receipt, quantity, and storage location in the laboratory's chemical inventory. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials, in a tightly sealed and clearly labeled container.[1][3]
-
Prepare the Work Area : All work with this compound should be conducted in a designated and clearly marked area.[1] Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before and after use. Have a spill kit readily accessible.
-
Don Appropriate PPE : Select and put on the appropriate PPE as detailed in Table 1, based on the planned experimental procedure.
-
Perform the Experiment :
-
Weighing : If weighing the solid compound, do so within the chemical fume hood or a powder containment hood.[1] Use dedicated spatulas and weigh boats.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
-
Decontamination : Thoroughly decontaminate all non-disposable equipment, such as glassware and spatulas, after use.[1]
-
Doff PPE : Remove PPE in the correct sequence to avoid cross-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][2] All waste must be handled in accordance with institutional and local regulations for hazardous waste.[3]
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and compatible container.[2][4] - Do not dispose of down the drain or in regular trash.[2] - Dispose of through a certified hazardous waste vendor.[2] | Prevents the release of the potent compound into the environment. |
| Contaminated Solid Waste (e.g., pipette tips, gloves, lab coats) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[1] - Place in a sealed bag or container labeled as hazardous waste.[2] | Assumes all disposable items that have come into contact with the compound are contaminated.[2] |
| Contaminated Liquid Waste (e.g., unused solutions, contaminated media) | - Collect in a labeled, leak-proof hazardous waste container.[1] - Do not pour down the drain.[1] - Do not mix with other waste streams unless compatibility is confirmed.[2] | Prevents contamination of waterways and ensures proper disposal of the active compound. |
| Contaminated Labware (e.g., vials, glassware) | - Collect in a designated, puncture-resistant, and sealed container.[2] - Label as "Hazardous Waste" with the name of the compound.[2] | Minimizes handling of contaminated items and prevents accidental exposure. |
IV. Workflow and Logical Relationship Diagrams
Caption: General workflow for the safe handling of a potent research compound.[2]
This diagram outlines the procedural flow for safely handling this compound, from initial receipt and preparation through to the final disposal of all contaminated materials. Each step is designed to minimize risk and ensure the safety of laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
